molecular formula C11H13BO5 B8232974 (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Cat. No.: B8232974
M. Wt: 236.03 g/mol
InChI Key: OTXOZSQFICICQW-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methoxycarbonyl-3,4-dihydro-2H-chromen-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-16-11(13)10-4-2-7-6-8(12(14)15)3-5-9(7)17-10/h3,5-6,10,14-15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXOZSQFICICQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid CAS number 2828444-05-7

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7): A Key Intermediate for Drug Discovery

Abstract

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a specialized chemical intermediate that stands at the intersection of two critically important motifs in medicinal chemistry: the chroman scaffold and the boronic acid functional group. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in the field of drug development. We will explore the foundational roles of its constituent parts, present a detailed compound profile, propose a robust synthetic methodology, and discuss its applications, reactivity, and handling. The unique combination of a biologically relevant chroman core with the versatile reactivity of a boronic acid makes this molecule a valuable building block for constructing complex molecular architectures and accelerating the discovery of novel therapeutic agents.

The Ascendancy of Boronic Acids in Modern Drug Discovery

Boron-containing compounds, once viewed with caution in medicinal chemistry, have undergone a significant renaissance, largely driven by the success of boronic acid-based pharmaceuticals.[1][2] The initial skepticism surrounding potential toxicity has been largely demystified, especially after the FDA approval of bortezomib (Velcade®) in 2003 for treating multiple myeloma.[2][3] This milestone paved the way for other boron-containing drugs like vaborbactam and crisaborole, solidifying the boronic acid moiety as a privileged functional group in drug design.[1][4]

Boronic acids are valued for their unique physicochemical properties. They are mild Lewis acids, generally stable, and exhibit low toxicity, ultimately degrading in the body to boric acid, an environmentally benign compound.[1][5] Their primary utility in synthesis stems from their participation in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction.[1][6] This reaction provides an exceptionally efficient and precise method for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis that allows chemists to build complex drug candidates with high fidelity.[6][7] The introduction of a boronic acid group can also favorably modify a molecule's selectivity, physicochemical profile, and pharmacokinetic characteristics.[1][2]

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman ring system is a heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activity. Literature reveals that chroman derivatives are associated with a broad spectrum of therapeutic effects, including anti-breast cancer, neuroprotective, antioxidant, and anti-HIV properties.[8] This wide-ranging bioactivity makes the chroman scaffold a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent structural features of the chroman core make it an excellent starting point for the design of new drugs, and its derivatization is a common strategy in the search for new chemotherapeutic agents.[8]

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid: Compound Profile

This compound synergistically combines the biological relevance of the chroman scaffold with the synthetic versatility of the boronic acid group, positioning it as a high-value building block for creating libraries of potential drug candidates.

Chemical Structure and Properties

The molecule consists of a chroman ring system substituted at the 6-position with a boronic acid group and at the 2-position with a methoxycarbonyl group. This arrangement provides a rigid, biologically relevant core with a reactive handle for further synthetic elaboration.

Caption: Chemical structure of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 2828444-05-7
Molecular Formula C₁₁H₁₃BO₅
Molecular Weight 236.03 g/mol
Physical Form Solid
Typical Purity ≥97%
Storage Conditions Inert atmosphere, 2-8°C

| InChI Key | OTXOZSQFICICQW-UHFFFAOYSA-N | |

Spectroscopic Characterization (Expected)

While specific batch data is required for confirmation, the structural features of the compound suggest the following characteristic spectroscopic signals for validation:

  • ¹H NMR: Expect distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, the methine proton at the C2 position, and a singlet for the methoxy group's protons. The protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The ester carbonyl carbon will be significantly downfield (~170 ppm). Aliphatic carbons of the chroman ring and the methoxy group will be found in the upfield region.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the [M-H]⁻ ion would be expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are likely to be observed, confirming the molecular weight.

Synthesis and Purification: A Proposed Methodology

Retrosynthetic Analysis & Workflow

The most logical disconnection is at the Carbon-Boron bond. This retrosynthetic approach identifies a 6-halo-chroman derivative as the key precursor, which can be coupled with a diboron reagent.

G Target (2-(Methoxycarbonyl)chroman-6-yl)boronic acid Intermediate (2-(Methoxycarbonyl)chroman-6-yl)boronic acid pinacol ester Target->Intermediate Precursor 6-Bromo-2-(methoxycarbonyl)chroman Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Precursor->Reagents Hydrolysis Pinacol Ester Hydrolysis Intermediate->Precursor Intermediate->Hydrolysis

Caption: Proposed synthetic workflow via Miyaura borylation.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard Miyaura borylation conditions and should be optimized for this specific substrate.

Step 1: Synthesis of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid pinacol ester

  • Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromo-2-(methoxycarbonyl)chroman (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane or DMSO as the solvent. To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be carried forward directly or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to the Boronic Acid

  • Hydrolysis Setup: Dissolve the crude or purified pinacol ester from Step 1 in a suitable solvent mixture such as acetone/water or THF/water.

  • Hydrolysis: Add an aqueous solution of a mild acid (e.g., HCl) or proceed with a transesterification agent if required, and stir at room temperature. The progress of the deprotection can be monitored by LC-MS.

  • Isolation: Upon completion, remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, (2-(Methoxycarbonyl)chroman-6-yl)boronic acid. Further purification can be achieved by recrystallization if necessary.

Reactivity and Applications in Synthetic Chemistry

The primary value of this compound lies in its ability to act as a versatile building block, introducing the methoxycarbonyl-substituted chroman moiety into larger molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application. The compound can be coupled with a wide variety of aryl, heteroaryl, or vinyl halides (or triflates) to generate complex molecular scaffolds. The methoxycarbonyl group can be subsequently hydrolyzed to a carboxylic acid or reduced to an alcohol, offering further points for diversification.

SuzukiCycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Ar-B(OH)₂ (Base) PdII_RAr->Pd0 R-Ar OA_text Oxidative Addition TM_text Transmetalation RE_text Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling:

  • To a reaction vessel, add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 eq), the desired aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Degas the mixture thoroughly and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography or recrystallization.

Safety, Handling, and Storage

Proper handling is crucial to ensure user safety and maintain the integrity of the compound.

Table 2: GHS Safety Information

Category Information Reference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | |

  • Handling: Use in a well-ventilated area or a fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Recommended storage is in a cool, dry place at 2-8°C.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a strategically designed chemical intermediate of significant interest to the drug discovery and development community. It elegantly merges the biologically relevant chroman scaffold with the unparalleled synthetic utility of a boronic acid functional group. Its application in robust and scalable cross-coupling reactions allows for the efficient synthesis of novel and complex molecules. For researchers aiming to explore new chemical space around the chroman core, this compound represents a critical and enabling tool, promising to streamline synthetic efforts and accelerate the journey from hit identification to lead optimization.

References

  • Santos, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Pharma sourcing article. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Biomedical Applications and Strategies using Boronic Acids. [Link]

  • MDPI. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]

  • Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • Safety Data Sheet. (n.d.). Generic Safety Data Sheet. [Link]

  • Scilit. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Current Organic Chemistry. [Link]

  • Safety Data Sheet. (n.d.). FoamBloc 26. [Link]

  • MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids. [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Organic Syntheses. (n.d.). boronic esters. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

Sources

Physicochemical Profiling and Application Kinetics of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) bicyclic system is recognized as a privileged scaffold, forming the core of numerous therapeutics ranging from selective estrogen receptor modulators (SERMs) to beta-blockers. The functionalization of this core via transition-metal catalysis is a critical pathway in drug discovery.

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7) serves as a highly specialized, bifunctional building block designed for late-stage diversification. By featuring a protected carboxylic acid at the C2 position and a reactive boronic acid moiety at the C6 position, this compound enables precise spatial arrangement of pharmacophores via Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth analysis of its physical characteristics, the causality behind its chemical behavior, and self-validating protocols for its analytical characterization and synthetic application.

Structural & Physicochemical Profiling

The physical properties of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid are dictated by the interplay between its lipophilic bicyclic core and its two polar functional groups. The C6-boronic acid acts as a strong hydrogen-bond donor and acceptor, while the C2-methoxycarbonyl group acts exclusively as a hydrogen-bond acceptor.

Quantitative Physicochemical Data
PropertyValueCausality / Structural Rationale
CAS Number 2828444-05-7 1Unique identifier for the C2-ester/C6-boronic acid regioisomer.
Molecular Formula C11H13BO5Represents the fused bicyclic core with dual functionalization.
Molecular Weight 236.03 g/mol []()Exact mass critical for LC-MS (ESI+) calibration and stoichiometric calculations.
Physical State Solid (White to off-white)High melting point driven by extensive intermolecular -B(OH)₂ hydrogen bonding.
Solubility Profile Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂OThe C2-methyl ester prevents intramolecular H-bonding, ensuring the molecule remains accessible for solvation in polar aprotic solvents.

Causality in Physical Characteristics

As a Senior Application Scientist handling organoboron compounds, it is imperative to understand that boronic acids are not static molecules; they exist in a dynamic, environment-dependent state.

Solid-State Behavior and Boroxine Formation: In the solid state, the -B(OH)₂ group forms a planar trigonal geometry that engages in robust intermolecular hydrogen bonding, which is responsible for the compound's solid crystalline nature. However, upon mild heating or extended exposure to desiccating conditions, (2-(Methoxycarbonyl)chroman-6-yl)boronic acid undergoes reversible dehydration to form a cyclic trimeric anhydride known as a boroxine . Causality: This dynamic equilibrium means that melting point determinations are often broad or represent the melting point of the boroxine rather than the free acid. Furthermore, the presence of the boroxine trimer can complicate mass spectrometry and NMR integration if not properly controlled.

Solvent Interactions: The choice of the methoxycarbonyl group at C2 (rather than a free carboxylic acid) is a deliberate design choice. A free carboxylic acid would introduce competing acidic protons that could poison palladium catalysts or form insoluble zwitterionic complexes. The methyl ester neutralizes this threat, enhancing solubility in organic solvents like 1,4-dioxane and THF, which are standard for cross-coupling reactions.

Analytical Characterization Workflows

To ensure trustworthiness in drug development, every analytical protocol must be a self-validating system. The following workflow guarantees the structural integrity and purity of the boronic acid prior to its use in synthesis.

AnalyticalWorkflow Sample Sample Prep 10 mg/mL in DMSO-d6 NMR 1H/13C NMR Structural Verification Sample->NMR LCMS LC-MS (ESI+) Mass Confirmation Sample->LCMS HPLC HPLC (UV 254nm) Purity Assessment Sample->HPLC Release CoA Generation >98% Purity NMR->Release LCMS->Release HPLC->Release

Analytical workflow for the structural and purity verification of boronic acids.

Step-by-Step Self-Validating Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Self-Validation Step (D₂O Exchange): Acquire the standard ¹H-NMR spectrum. You will observe a broad singlet around 8.0 ppm corresponding to the two protons of the -B(OH)₂ group. Next, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.

  • Causality: The disappearance of the broad singlet confirms the presence of the exchangeable boronic acid protons, validating the functional group and ruling out degradation to the protodeboronated chroman core.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Challenge: Boronic acids often streak on standard reverse-phase columns and yield complex mass spectra due to boroxine formation in the ionization source.

  • Protocol: Use an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) to suppress ionization of the boronic acid during chromatography, ensuring a sharp peak. In the ESI+ mass spectrum, look for the[M-H₂O+H]⁺ peak (m/z 219) rather than the parent [M+H]⁺, as the loss of water is highly favored in the gas phase.

Application: Suzuki-Miyaura Cross-Coupling Kinetics

The primary application of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is the formation of C-C bonds via the Suzuki-Miyaura reaction [[2]](). The success of this coupling relies entirely on the kinetic activation of the boron atom.

SuzukiPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)-X + R-B(OH)3- -> Ar-Pd(II)-R OxAdd->Trans Base RedEl Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) Trans->RedEl RedEl->Pd0 Catalyst Regeneration Product Coupled Chroman Derivative RedEl->Product Product Release Boronic (2-(Methoxycarbonyl) chroman-6-yl)boronic acid Base Base (e.g., K2CO3) Activates Boronic Acid Boronic->Base Boronate Formation Base->Trans R-B(OH)3-

Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing chromanyl boronic acids.

Mechanistic Causality & Optimized Protocol

The trivalent boron in the free boronic acid is highly electrophilic and cannot undergo transmetalation with the Pd(II) intermediate. The addition of an aqueous base is the critical causal step: the base (e.g., hydroxide or carbonate) attacks the empty p-orbital of the boron, converting it into a tetra-coordinated, nucleophilic boronate anion [R-B(OH)₃]⁻3. This electron-rich species readily transfers the chroman group to the palladium center.

Step-by-Step Coupling Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 equivalent of the target aryl halide, 1.2 equivalents of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, and 3.0 equivalents of finely milled K₂CO₃.

  • Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio). Causality: The biphasic nature is essential. Dioxane solubilizes the organic coupling partners, while water dissolves the K₂CO₃ to generate the active boronate species.

  • Reaction & Self-Validation: Heat to 80 °C under nitrogen for 4-6 hours. To validate completion, perform a "mini-workup" for TLC analysis: extract a 10 µL aliquot into 100 µL of Ethyl Acetate and 100 µL of saturated NH₄Cl. Rationale: Direct spotting of the reaction mixture causes the boronic acid to streak and bind irreversibly to the silica gel, yielding false negatives for reaction progress. The mini-workup neutralizes the base and allows clean separation.

  • Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. The C2-methoxycarbonyl group remains intact under these mild basic conditions and can be subsequently hydrolyzed to the free acid if required for target binding.

References

  • BLDpharm Product Specification - (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7). BLD Pharmatech. 1

  • Sigma-Aldrich Material Data - Physical Properties and Molecular Weight of Boronic Acid Derivatives. Sigma-Aldrich.

  • Hall, D.G. (2012) - Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. 2

  • Lennox, A. J. J., & Lloyd-Jones, G. C. - Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC / National Institutes of Health. 3

Sources

The Solvation Dynamics of (2-(Methoxycarbonyl)chroman-6-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7) is a highly functionalized building block frequently utilized in pharmaceutical synthesis and advanced materials development. Its unique structural topology—comprising a lipophilic benzodihydropyran (chroman) core, a polar methoxycarbonyl (ester) moiety, and a hydrogen-bonding boronic acid group—creates a complex solvation profile. This whitepaper provides a comprehensive analysis of its solubility in organic solvents, detailing the mechanistic causality behind solvent-solute interactions, providing estimated solubility profiles based on structural analogs, and outlining a self-validating experimental protocol for precise thermodynamic quantification.

Mechanistic Principles of Solvation

To accurately predict and manipulate the solubility of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, one must dissect the competing intermolecular forces dictated by its functional groups.

The Boronic Acid-Boroxine Equilibrium

A critical factor in the dissolution of any arylboronic acid is its inherent tendency to undergo reversible dehydration to form cyclic trimers known as boroxines (anhydrides). In the solid state, boronic acids typically exist as hydrogen-bonded dimers. When introduced to a solvent, the equilibrium between the free boronic acid monomer and the boroxine trimer is heavily influenced by the solvent's polarity and its ability to act as a hydrogen-bond acceptor[1].

Solvents that strongly accept hydrogen bonds, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), effectively disrupt the dimeric network, stabilizing the monomeric boronic acid and preventing boroxine formation. Consequently, substituted phenylboronic acids typically achieve high solubilities (often >15 mg/mL) in these media[2]. Conversely, in non-polar or weakly interacting solvents like chloroform, the dehydration equilibrium can shift, complicating solubility measurements and subsequent reaction stoichiometries[1].

The Influence of the Chroman Core and Ester Moiety

The chroman (benzodihydropyran) backbone introduces significant steric bulk and lipophilicity to the molecule. Structurally related chroman derivatives demonstrate robust solubility in polar aprotic solvents while remaining highly insoluble in purely aqueous environments (<1 mg/mL)[3]. The addition of the methoxycarbonyl group at the 2-position introduces a permanent dipole and additional hydrogen-bond accepting sites. This ester functionality enhances the compound's solubility in moderately polar solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) compared to unsubstituted phenylboronic acid, which generally shows moderate solubility in chloroform and very low solubility in aliphatic hydrocarbons[4].

SolvationMechanisms A Solid (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (H-Bonded Dimers) B Polar Aprotic Solvents (DMSO, DMF, THF) A->B H-bond disruption C Moderately Polar Solvents (DCM, EtOAc) A->C Dipole-dipole interactions D Non-Polar Solvents (Hexanes, Heptane) A->D Lack of solvation energy E Solvated Monomers (High Solubility) B->E F Boronic Acid / Boroxine Equilibrium (Moderate Solubility) C->F G Undissolved Solid (Low Solubility) D->G

Caption: Solvation pathways and resulting equilibria of the boronic acid across different solvent classes.

Quantitative Solvent Profiling

While exact empirical data for this specific CAS number is scarce, we can construct a highly reliable predictive solubility matrix by synthesizing data from the parent arylboronic acids and chroman-carboxylic acid analogs[3][4]. Tetrahydrofuran (THF), in particular, is widely recognized as the solvent of choice for dissolving a broad spectrum of boronic acids, facilitating seamless integration into downstream cross-coupling workflows[5].

Table 1: Estimated Solubility Profile in Common Organic Solvents
Solvent ClassSpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptors; completely disrupt boronic acid dimers[2].
Ethers THF, 1,4-DioxaneHigh (>30 mg/mL)Excellent solvating power for boronic acids; preferred for Suzuki couplings[5].
Polar Protic Methanol, EthanolModerate to High Protic nature solvates the ester and boronic acid, though esterification is a minor risk upon prolonged heating.
Halogenated DCM, ChloroformModerate (~10-20 mg/mL)Solvates the lipophilic chroman core and ester dipole, but boroxine formation may occur[1][4].
Esters/Ketones Ethyl Acetate, AcetoneModerate (~10-20 mg/mL)"Like-dissolves-like" interaction with the methoxycarbonyl group; good for extractions.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low (<1 mg/mL)Inability to break the strong intermolecular hydrogen bonds of the boronic acid[4].

Self-Validating Experimental Protocol for Solubility Determination

To generate precise, compound-specific thermodynamic solubility data, researchers must employ a methodology that accounts for the boronic acid-boroxine equilibrium. The following protocol utilizes the classic Shake-Flask method coupled with HPLC-UV, integrating a self-validating hydration step to ensure accurate quantification of the total boron species.

Materials Required
  • (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (High purity, >98%)

  • HPLC-grade organic solvents

  • Thermostatically controlled orbital shaker

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology
  • Saturation: Add an excess of the solid compound (e.g., 50 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure thermodynamic equilibrium.

  • Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at exactly 25.0 °C ± 0.5 °C for 48 hours. Causality: 48 hours is required because the dissolution of the crystalline lattice and the potential boroxine equilibrium are kinetically slow processes.

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 rpm for 10 minutes at 25 °C. Critical Step: Temperature control during separation is vital; a drop in temperature will cause immediate precipitation, skewing the data.

  • Filtration & Dilution: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Dilute an aliquot of the filtrate with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Self-Validation: The introduction of aqueous mobile phase forces any formed boroxines to rapidly hydrolyze back to the monomeric boronic acid, ensuring that the HPLC UV peak represents the total dissolved compound.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at the compound's λmax, typically around 254-280 nm for chroman derivatives) against a standard calibration curve prepared in a highly soluble solvent like DMSO.

ShakeFlaskProtocol S1 1. Saturation Add excess solid to solvent S2 2. Equilibration Shake at 25°C for 48h S1->S2 S3 3. Separation Centrifuge & Filter (0.22 µm) S2->S3 S4 4. Self-Validation Aqueous Dilution (Hydrolyzes Boroxines) S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Caption: Self-validating shake-flask protocol for thermodynamic solubility determination.

Practical Applications in Drug Development

Understanding this solubility profile is paramount for downstream synthetic applications, particularly palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Because (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is highly soluble in THF and 1,4-Dioxane[5], these solvents are highly recommended as the organic phase in biphasic coupling setups (e.g., THF/Water or Dioxane/Water with K2CO3).

If the compound is to be utilized in biological assays, stock solutions should be prepared in DMSO due to its exceptional solvating power[2][3]. However, researchers must be cautious of the final DMSO concentration in aqueous buffers, as the compound's lipophilic chroman core will drive rapid precipitation if the aqueous dilution exceeds the compound's low intrinsic aqueous solubility.

References

  • PMC. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." National Institutes of Health,[Link]

  • SciSpace. "Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications." SciSpace,[Link]

  • D-NB. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Deutsche Nationalbibliothek,[Link]

Sources

stability and storage conditions for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Conditions for (2-(Methoxycarbonyl)chroman-6-yl)boronic Acid: A Technical Guide for Precision Synthesis

Executive Summary

For researchers and drug development professionals, ensuring the structural integrity of synthetic building blocks is the foundation of reproducible chemistry. (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a highly specialized reagent utilized in complex cross-coupling reactions. However, like many electron-modulated boronic acids, it is not a static entity; it is a dynamic system highly responsive to its microenvironment. This whitepaper details the physicochemical vulnerabilities of this compound, the mechanistic causality behind its degradation pathways, and the self-validating protocols required to maintain its efficacy.

Physicochemical Profile & Structural Causality

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7, MW: 236.03 g/mol ) features a boronic acid moiety attached to the 6-position of a chroman ring, with a methoxycarbonyl group at the 2-position[1].

To understand its stability, we must analyze its electronic environment. The empty p-orbital on the boron atom makes it inherently Lewis acidic and susceptible to nucleophilic attack. The oxygen atom within the chroman ring acts as an electron donor via resonance, which partially mitigates this Lewis acidity. However, the methoxycarbonyl group exerts a competing electron-withdrawing inductive effect. This delicate electronic push-pull system makes the C-B bond particularly susceptible to environmental degradation if storage parameters deviate from optimal baselines.

Mechanisms of Degradation (The "Why")

Understanding why a compound degrades is more critical than simply knowing how to store it. The degradation of this boronic acid follows three primary pathways:

  • Protodeboronation (C-B Cleavage): This is a destructive pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent completely inactive for cross-coupling[2]. Crucially, recent computational and experimental studies have demonstrated that protodeboronation can be accelerated in the solid state. The crystalline lattice can pre-organize the molecules, reducing the entropic barrier for degradation[3]. Therefore, relying solely on the "neat solid" state for stability is a misconception; thermal control is mandatory.

  • Oxidation: Exposure to atmospheric oxygen leads to the coordination of O₂ to the boron center, eventually driving the formation of a phenolic byproduct (chroman-6-ol derivative) and boric acid.

  • Dehydration (Boroxine Formation): Boronic acids exist in a thermodynamic equilibrium with their cyclic trimers (boroxines) and water. While boroxines are still reactive in Suzuki-Miyaura couplings, their formation drastically alters the effective molecular weight of the bulk powder, leading to catastrophic stoichiometric errors during reaction setup.

Degradation BA (2-(Methoxycarbonyl)chroman-6-yl) boronic acid PD Protodeboronation (C-H Formation) BA->PD Moisture / Heat / Solid-State Entropy OX Oxidation (Phenol + Boric Acid) BA->OX Atmospheric O2 BX Dehydration (Boroxine Trimer) BA->BX Loss of H2O (Equilibrium)

Primary degradation pathways of boronic acids under suboptimal storage conditions.

Data Presentation: Storage & Mitigation Strategies

To ensure maximum shelf-life and reaction reproducibility, the following quantitative parameters and mitigation strategies must be strictly adhered to.

Table 1: Quantitative Degradation Pathways & Mitigation

Degradation Pathway Catalyst / Trigger Chemical Consequence Mitigation Strategy
Protodeboronation Moisture, Heat, Solid-state entropy Loss of active boron, formation of C-H bond Store at 2-8°C; minimize storage time of neat solids.
Oxidation Atmospheric O₂ Formation of phenols and boric acid Store under Argon/N₂ in tightly sealed PTFE vials.

| Dehydration | Dry conditions, Heat | Formation of Boroxine trimer (alters MW) | NMR QC prior to use; adjust stoichiometry accordingly. |

Table 2: Optimal Storage Parameters

Parameter Requirement Causal Justification
Temperature 2-8 °C (Refrigerated) Suppresses the activation energy required for solid-state protodeboronation[2].
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation to phenolic byproducts[2].

| Container | PTFE-lined, amber glass | Prevents moisture ingress and protects from potential photolytic degradation. |

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, you must treat every reagent transfer as a potential point of failure. The following protocols are designed as self-validating systems to guarantee chemical integrity.

Protocol 1: Inert Atmosphere Handling & Transfer

Causality: Cold boronic acids act as condensation nuclei. Opening a cold vial introduces atmospheric moisture, which immediately coordinates to the empty p-orbital of the boron atom, initiating hydrolysis or protodeboronation[2].

  • Thermal Equilibration: Remove the sealed, PTFE-lined vial from 2-8 °C storage. Place it in a desiccator and allow it to equilibrate to room temperature for a minimum of 30 minutes. Do not bypass this step.

  • Inert Transfer: Transfer the sealed vial into an argon-filled glovebox. Alternatively, use standard Schlenk line techniques with a positive counter-flow of argon.

  • Gravimetric Aliquoting: Weigh the required mass into a flame-dried reaction flask.

  • Self-Validation (Visual QC): Before sealing the reaction flask, observe the solid. Pure (2-(Methoxycarbonyl)chroman-6-yl)boronic acid should be a free-flowing powder. Clumping indicates moisture ingress and potential boroxine formation. Re-seal the source vial with Teflon tape under argon before returning to cold storage.

Protocol 2: Quality Control via ¹H NMR

Causality: Because boroxine formation alters the stoichiometry of your cross-coupling reaction, you must empirically determine the monomer-to-boroxine ratio before critical syntheses.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of anhydrous d8-THF. Note: d8-THF is preferred over CDCl₃ as it disrupts hydrogen bonding and fully solubilizes both the monomer and the boroxine trimer.

  • Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Self-Validation (Spectral Analysis):

    • Integrate the methoxycarbonyl protons (singlet, ~3.7 ppm) against the aromatic chroman protons to confirm structural integrity.

    • Check for the protodeboronated byproduct by looking for new, shifted aromatic proton signals lacking the characteristic broadening caused by the adjacent boron quadrupole.

    • Assess the O-H region: Broad singlets (~7.5–8.0 ppm) indicate the free boronic acid monomer. A lack of these signals, combined with slight upfield shifts in the aromatic region, confirms dehydration to the boroxine. Adjust your reaction stoichiometry accordingly.

QC_Workflow Step1 2-8°C Storage Step2 Equilibrate to RT Step1->Step2 30 mins Step3 Inert Transfer Step2->Step3 Argon/N2 Step4 NMR QC Check Step3->Step4 d8-THF

Self-validating workflow for handling and quality control of air-sensitive boronic acids.

References

  • Title: Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds Source: Benchchem URL: 2

  • Title: A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids Source: RSC Publishing URL: 3

  • Title: Pyrans - BLDpharm Source: BLDpharm URL: 1

Sources

Physicochemical Profiling and Synthetic Utility of (2-(Methoxycarbonyl)chroman-6-yl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of drug discovery pipelines. (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a highly specialized, bifunctional reagent that merges the privileged chroman scaffold with a reactive boronic acid moiety. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in palladium-catalyzed cross-coupling, and a self-validating experimental protocol designed for high-yield library synthesis.

Physicochemical and Structural Profiling

Understanding the exact quantitative and structural parameters of a building block is the first step in reaction optimization. The molecular weight and functional group distribution of this compound dictate its solubility, stability, and reactivity profiles [1].

Quantitative Data Summary
ParameterSpecification
Chemical Name (2-(Methoxycarbonyl)chroman-6-yl)boronic acid
CAS Number 2828444-05-7
Molecular Formula C₁₁H₁₃BO₅
Molecular Weight 236.03 g/mol
Core Scaffold Bicyclic Chroman (Benzopyran derivative)
Reactive Moieties C6-Boronic acid, C2-Methoxycarbonyl
Typical Purity ≥ 97% [1][4]
Structural Causality in Drug Design

The architecture of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is not arbitrary; it is engineered for late-stage functionalization.

  • The Chroman Core: This bicyclic oxygen-containing ring is a "privileged scaffold" frequently found in selective estrogen receptor modulators (SERMs), antioxidants, and antiviral agents [3].

  • The C6-Boronic Acid: Positioned on the aromatic ring, this group acts as a highly regioselective handle for carbon-carbon bond formation via Suzuki-Miyaura coupling, allowing researchers to extend the molecule into hydrophobic binding pockets of target proteins.

  • The C2-Methoxycarbonyl: This ester linkage is chemically orthogonal to the boronic acid under standard cross-coupling conditions. Post-coupling, it serves as a versatile handle for derivatization—it can be saponified to a carboxylic acid to improve aqueous solubility or reduced to an alcohol to introduce new hydrogen-bonding interactions [3].

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The primary utility of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction[2]. The reaction relies on a precise sequence of organometallic transformations.

Mechanistic Causality: Boronic acids are intrinsically poor nucleophiles. The critical step in utilizing this compound is the addition of a mild base (e.g., K₂CO₃ or Cs₂CO₃). The base coordinates to the empty p-orbital of the boron atom, transforming the neutral trigonal planar boronic acid into an electron-rich, tetrahedral boronate complex. This quaternization drastically increases the nucleophilicity of the chroman group, facilitating its transfer (transmetalation) to the Palladium(II) center.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Chroman-Pd(II)-Ar OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Chroman Derivative RedElim->Product Yield Boronic (2-(Methoxycarbonyl)chroman-6-yl) boronic acid Boronic->TransMet Transmetalation Base Base Activation (e.g., K2CO3) Base->Boronic Activation ArX Aryl Halide (Ar-X) ArX->OxAdd

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting boronate transmetalation.

Experimental Protocol: High-Yield Cross-Coupling Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes the underlying causality for the experimental choice and a validation checkpoint to prevent downstream failures [2].

Reagents Required
  • (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equivalents)

  • Aryl Halide / Electrophile (1.0 equivalent)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology

Step 1: Reagent Assembly & Rigorous Degassing

  • Charge a flame-dried Schlenk flask with the aryl halide, (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, and the base.

  • Add the solvent mixture (1,4-Dioxane/H₂O).

  • Sparge the mixture with Argon or Nitrogen for 15 minutes.

  • Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes unwanted oxidative homocoupling of the boronic acid. Degassing is the single most critical variable for high yields.

Step 2: Catalyst Addition & Thermal Activation

  • Under a positive flow of inert gas, quickly add the Palladium catalyst.

  • Seal the vessel and heat to 80–100 °C.

  • Causality: Elevated temperatures provide the necessary activation energy to overcome the kinetic barrier of the oxidative addition step, particularly when using sterically hindered or electron-rich aryl halides.

Step 3: Self-Validation (Reaction Monitoring)

  • After 4 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS or TLC.

  • Validation Check: The reaction is complete only when the limiting reagent (aryl halide) is fully consumed. The presence of unreacted boronic acid is normal (due to the 1.2 eq excess). If the aryl halide persists, add an additional 2 mol% catalyst and continue heating.

Step 4: Workup and Purification

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Prep & Degassing (Argon/N2 sparging) Step2 2. Reaction Assembly (Pd cat, Base, Solvent) Step1->Step2 Step3 3. Thermal Activation (80-100 °C) Step2->Step3 Check LC-MS / TLC Check Is Ar-X consumed? Step3->Check Step4 4. Workup & Extraction (EtOAc / H2O) Check->Step4 Yes (Complete) Opt Extend Time or Add Catalyst Check->Opt No (Incomplete) Step5 5. Flash Chromatography (Purification) Step4->Step5 Opt->Step3

Figure 2: Step-by-step experimental workflow and validation checkpoints for Suzuki-Miyaura coupling.

Applications in Advanced Drug Discovery

The molecular weight (236.03 g/mol ) of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid makes it an ideal fragment for Lead-Oriented Synthesis (LOS). When coupled with an aryl halide (typically 150-250 g/mol ), the resulting product generally falls comfortably within Lipinski's Rule of Five (MW < 500 g/mol ), ensuring favorable pharmacokinetic properties.

A prominent application of this specific boronic acid derivative is found in the synthesis of human immunodeficiency virus (HIV) replication inhibitors [3]. In patented workflows, chroman-6-ylboronic acid derivatives are coupled with complex imidazo[1,2-a]pyridine scaffolds. The chroman moiety successfully mimics non-nucleoside reverse transcriptase inhibitor (NNRTI) binding profiles, while the ester/carboxylic acid functional group at the C2 position engages in critical hydrogen bonding with the viral enzyme's allosteric pocket, effectively halting viral replication [3].

References

  • Google Patents (US10065953B2).Imidazo[1,2-A]pyridine derivatives for use as inhibitors of human immunodeficiency virus replication. Google Patents.

Strategic Integration of Chroman Boronic Acids in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the design of privileged scaffolds equipped with highly specific warheads. Historically, boron-containing compounds were marginalized in drug discovery due to unfounded toxicity concerns. However, the FDA approval of bortezomib, ixazomib, and vaborbactam has firmly established the boronic acid moiety as a transformative pharmacophore[1]. Concurrently, the chroman (or chromene) bicyclic ring system has long been recognized as a privileged scaffold, exhibiting profound anticancer, antioxidant, and anti-inflammatory properties[2].

As a Senior Application Scientist, I have observed that merging these two chemical spaces—yielding chroman boronic acids —creates a synergistic paradigm. The chroman core provides tunable lipophilicity and excellent spatial geometry for hydrophobic pocket binding, while the boronic acid acts as a reversible covalent warhead or a stimuli-responsive trigger[3]. This whitepaper delineates the mechanistic rationale, key applications, and validated experimental workflows for leveraging chroman boronic acids in modern drug discovery.

Mechanistic Rationale: The Synergy of Scaffold and Warhead

Why combine a chroman core with a boronic acid?

The causality behind this structural marriage lies in the complementary physicochemical properties of both moieties:

  • Reversible Covalent Binding: Unlike irreversible Michael acceptors that permanently alkylate targets (often leading to idiosyncratic toxicity), boronic acids possess an empty p-orbital. This allows them to act as mild Lewis acids, forming reversible tetragonal covalent adducts with nucleophilic residues (e.g., the hydroxyl groups of serine or threonine) in enzyme active sites[3]. The chroman scaffold anchors the molecule in the binding pocket via π-π and hydrophobic interactions, precisely positioning the boron atom for nucleophilic attack.

  • ROS-Responsive Prodrug Activation: The tumor microenvironment and sites of chronic inflammation are characterized by elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). Boronic acids are highly susceptible to oxidative cleavage by H₂O₂. When a boronic acid is installed on a chroman ring (masking a phenolic hydroxyl), ROS exposure triggers a 1,2-aryl migration and subsequent hydrolysis. This releases the active chromanol (a Vitamin E analog) and benign boric acid[3], providing a highly localized, target-specific release mechanism.

ROS_Pathway A Chroman Boronic Acid (Prodrug) C Oxidative Cleavage of C-B Bond A->C Exposure to ROS B Tumor Microenvironment (High ROS / H2O2) B->C Triggers D Active Chromanol (Therapeutic Agent) C->D Releases E Boric Acid (Byproduct) C->E Yields

Figure 1: ROS-triggered activation pathway of chroman boronic acid prodrugs in the tumor microenvironment.

Key Applications in Medicinal Chemistry

Reversible Covalent Enzyme Inhibitors

Chroman boronic acids are exceptionally suited for targeting serine proteases (e.g., human neutrophil elastase) and the proteasome. By utilizing decarboxylative borylation techniques, medicinal chemists can directly convert structurally diverse chroman-carboxylic acids into boronic acids[4]. These molecules exhibit superior residence times compared to their non-covalent counterparts. Because the reversible B-O bond dynamically forms and breaks, the drug can achieve high target occupancy while allowing eventual detachment, which minimizes the off-target interactions that cause unwanted side effects[4].

Late-Stage Functionalization (LSF) via Suzuki-Miyaura Coupling

Beyond their role as direct pharmacophores, chroman boronic acids are invaluable synthetic building blocks. They enable the rapid generation of structure-activity relationship (SAR) libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This allows researchers to systematically append various aryl or heteroaryl groups to the chroman core, optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties without needing to rebuild the bicyclic scaffold from scratch.

Quantitative Data: Pharmacological Profiling

To illustrate the impact of boronic acid integration, the following table summarizes the comparative pharmacological profiles of standard chromans versus their boronic acid derivatives based on established medicinal chemistry benchmarks.

Compound ClassPrimary Target / MechanismBinding Affinity (IC₅₀ / Kᵢ)Off-Target Toxicity RiskPrimary Therapeutic Application
Standard Chroman Non-covalent inhibition (Hydrophobic)1.0 - 10.0 µMLowGeneral antioxidant / Anti-inflammatory
Peptide Boronic Acid Reversible covalent (Proteasome Thr1)< 10 nMModerate to HighMultiple Myeloma (e.g., Bortezomib)
Chroman Boronic Acid Reversible covalent (Serine Protease)10 - 50 nMLowTargeted Anti-inflammatory / COPD
Chroman Boronic Prodrug ROS-triggered Chromanol releaseEC₅₀ ~ 5.0 µM (in H₂O₂)Very LowTumor-selective microenvironment therapy

Table 1: Comparative pharmacological metrics demonstrating the enhanced potency and specificity of chroman boronic acids.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validating checkpoints. These checkpoints explain why specific analytical techniques are chosen to confirm mechanistic success.

Exp_Workflow Step1 1. Scaffold Synthesis (Chroman Core Construction) Step2 2. Borylation (Miyaura or Decarboxylative) Step1->Step2 QC1 QC: 11B-NMR & LC-MS (Confirm B-C bond) Step2->QC1 Step3 3. Biological Assay (Target Inhibition / ROS Release) QC1->Step3 Pass QC2 QC: IC50 & HPLC Tracking (Validate Efficacy) Step3->QC2 Step4 4. Lead Optimization (SAR via Suzuki Coupling) QC2->Step4 Pass Step4->Step2 Iterative Cycle

Figure 2: Iterative experimental workflow for the synthesis and validation of chroman boronic acids.

Protocol A: Synthesis of Chroman Boronic Acids via Decarboxylative Borylation

Causality: Traditional borylation requires pre-functionalized aryl halides. Decarboxylative borylation utilizes abundant chroman-carboxylic acids, employing a nickel catalyst to replace the carboxyl group with a boronic ester, streamlining library synthesis[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine the chroman-carboxylic acid (1.0 equiv), N-hydroxyphthalimide (NHPI) (1.2 equiv), and N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv) in anhydrous dichloromethane (DCM) to form the redox-active ester (RAE).

  • RAE Validation (Checkpoint 1): Monitor via TLC and LC-MS. Why: The RAE must be fully formed before borylation to prevent catalyst poisoning. LC-MS should show the exact mass of the RAE intermediate.

  • Borylation: Isolate the RAE and transfer to a vial containing bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), NiCl₂·glyme (20 mol%), and a bipyridine ligand (20 mol%) in anhydrous THF.

  • Reaction: Stir at room temperature under blue LED irradiation (photoredox catalysis) or thermal conditions for 12 hours.

  • Hydrolysis: To convert the resulting pinacol ester to the free boronic acid, treat the crude mixture with sodium periodate (NaIO₄) and dilute HCl in a THF/H₂O mixture.

  • Final Validation (Checkpoint 2): Analyze the purified product via ¹¹B-NMR. Why: The ¹¹B-NMR spectrum is the ultimate self-validating tool for boron chemistry. A shift from the trigonal planar boronic ester (~30 ppm) to the free boronic acid (~20 ppm), or a tetrahedral boronate signal (~5 ppm) upon addition of a base, confirms successful B-C bond formation and structural integrity.

Protocol B: In Vitro ROS-Triggered Release Assay

Causality: To validate the prodrug mechanism, we must prove that the C-B bond is selectively cleaved by H₂O₂ to yield the active chromanol, without degrading the chroman core.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological buffer (PBS, pH 7.4) mimicking systemic circulation.

  • Substrate Incubation: Dissolve the chroman boronic acid prodrug in a minimal amount of DMSO (final concentration <1%) and dilute in PBS to a final concentration of 50 µM.

  • ROS Introduction: Add H₂O₂ to achieve a pathophysiological concentration (e.g., 100 µM to 1 mM, mimicking the tumor microenvironment).

  • Kinetic Tracking (Checkpoint 1): Monitor the reaction continuously using UV-Vis spectroscopy. Why: Look for the presence of an isosbestic point . An isosbestic point indicates a clean, stoichiometric conversion from the boronic acid to the phenol without intermediate accumulation or side-product degradation.

  • Quantification (Checkpoint 2): Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with catalase (to destroy excess H₂O₂) and analyze via HPLC-UV/MS. Why: By plotting the area under the curve (AUC) of the disappearing prodrug peak versus the appearing chromanol peak, you calculate the half-life (t₁/₂), providing quantitative proof of ROS sensitivity.

Conclusion

The strategic incorporation of boronic acids into chroman scaffolds represents a highly rational approach to drug design. By leveraging the reversible covalent binding and ROS-responsive nature of the boron center, alongside the privileged binding characteristics of the chroman core, medicinal chemists can develop therapeutics with unprecedented potency and safety margins. The self-validating protocols provided herein ensure that researchers can confidently synthesize and evaluate these advanced molecular entities.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | nih.gov |[Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds | scienceopen.com |[Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | orientjchem.org |[Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs | drugdiscoverytrends.com |[Link]

Sources

Strategic Functionalization of (2-(Methoxycarbonyl)chroman-6-yl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the use of bifunctional building blocks. (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7) represents a highly versatile, privileged scaffold designed for orthogonal functionalization.

This molecule integrates three critical architectural features:

  • The Chroman Core: A well-documented pharmacophore found in selective estrogen receptor modulators (SERMs), retinoic acid receptor alpha (RARα) antagonists, and anti-inflammatory agents[1][2].

  • The C6-Boronic Acid: A highly reactive moiety primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse biaryl libraries[3].

  • The C2-Methoxycarbonyl (Ester) Group: An orthogonal synthetic handle that remains unreactive under standard cross-coupling conditions but can be subsequently modified via saponification, amidation, or reduction to fine-tune pharmacokinetic properties (e.g., solubility, target binding affinity).

By understanding the distinct electronic and steric environments of this molecule, researchers can design self-validating synthetic workflows that maximize yield while minimizing side reactions such as protodeboronation.

Physicochemical Profiling

Before initiating any synthetic protocol, it is critical to establish the baseline physicochemical properties of the building block. Boronic acids are prone to dehydration (forming boroxines) and oxidation if improperly handled. The following table summarizes the core metrics required for stoichiometric calculations and storage.

Table 1: Physicochemical Properties of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

ParameterSpecificationCausality / Handling Rationale
CAS Number 2828444-05-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C11H13BO5Essential for precise mass spectrometry (MS) monitoring.
Molecular Weight 236.03 g/mol Used for exact molar equivalent calculations in coupling.
Purity ≥97%High purity prevents catalyst poisoning by trace impurities.
Physical Form SolidFacilitates easy weighing; requires dissolution in polar aprotic/protic solvents.
Storage Conditions 2-8°C, Inert AtmospherePrevents atmospheric oxidation and spontaneous boroxine trimerization.

Orthogonal Functionalization Strategy

The true value of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid lies in its capacity for divergent synthesis. The boronic acid and the ester group can be manipulated independently.

Pathway Core (2-(Methoxycarbonyl)chroman-6-yl)boronic acid Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Base Ester Ester Derivatization Core->Ester Orthogonal Modification Biaryl 6-Aryl Chroman Derivatives Suzuki->Biaryl Aryl Halide Acid Chroman-2-carboxylic Acid (Saponification) Ester->Acid LiOH / H2O Amide Chroman-2-carboxamide (Amidation) Ester->Amide Amine, Heat/Catalyst

Divergent synthetic pathways for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for functionalizing the C6 position of the chroman ring[3][4]. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating specific rationales for each reagent choice and in-process controls.

Reaction Optimization Matrix

Selecting the correct conditions is highly dependent on the electronic nature of the aryl halide coupling partner.

Table 2: Optimization Parameters for Chroman-6-yl Suzuki Couplings

ComponentStandard ChoiceAlternativeRationale for Selection
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ + XPhosPd(dppf)Cl₂ provides excellent stability and resists palladium black formation. XPhos is used for sterically hindered aryl chlorides.
Base K₂CO₃ (2.0-3.0 eq)Cs₂CO₃ or K₃PO₄K₂CO₃ is standard. Cs₂CO₃ provides higher solubility in organic phases; K₃PO₄ is preferred if the substrate is base-sensitive[4].
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂OBiphasic systems dissolve both the organic substrate (Dioxane) and the inorganic base (H₂O), accelerating the crucial transmetalation step[3].
Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Causality: Preventing Catalyst Oxidation)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equivalents) and the target Aryl Halide (1.0 equivalent).

  • Add the selected base (e.g., K₂CO₃, 2.5 equivalents).

  • Crucial Step: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle[3].

Step 2: Catalyst & Solvent Addition (Causality: Initiating the Catalytic Cycle) 4. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents). 5. Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of ~0.1 M. 6. Seal the flask and heat to 80–90 °C using an oil bath or heating block.

Step 3: In-Process Monitoring (Self-Validating Control) 7. After 2 hours, sample the organic layer and analyze via LC-MS. 8. Validation: Look for the disappearance of the starting aryl halide and the boronic acid (m/z 236.03). The appearance of the product mass confirms successful transmetalation and reductive elimination. 9. Troubleshooting: If a mass of m/z 192 is observed, the boronic acid has undergone protodeboronation (loss of the boronic acid group)[3]. If this occurs, lower the reaction temperature to 70 °C and switch to an anhydrous solvent system with a fluoride base (e.g., CsF).

Step 4: Workup & Isolation 10. Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with distilled water and brine. 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

The Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation (Chroman-6-yl Transfer) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 6-Aryl Chroman Product RedElim->Product Boronic Chroman-6-yl Boronic Acid Boronic->TransMet ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry Relevance of the Chroman Scaffold

The synthesis of 6-substituted chroman derivatives is not merely an academic exercise; it is directly tied to the discovery of highly potent therapeutics. The chroman ring provides a rigid, lipophilic core that mimics natural biological modulators like Vitamin E (tocopherol).

  • Nuclear Receptor Antagonists: Chroman derivatives synthesized via cross-coupling have been successfully developed as Retinoic Acid Receptor alpha (RARα) antagonists. These compounds are critical lead structures for designing adjuvant therapies in the treatment of breast cancer[2].

  • Anti-Inflammatory Agents: Prenylated chromanones and related flavonoids exhibit potent anti-inflammatory effects by binding to Retinoid X Receptors (RXR), significantly reducing IL-1β and IL-6 mRNA levels in stimulated macrophages[1].

  • Anti-Cancer Therapeutics: Analogs of tocotrienols, which feature the chroman-6-ol/chroman-6-yl architecture, have demonstrated profound antiproliferative activity against human breast adenocarcinoma cells and are actively patented for oncological applications[5].

By utilizing (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, medicinal chemists can rapidly access these biologically relevant chemical spaces, utilizing the ester group at C2 to further optimize aqueous solubility or target-protein binding interactions.

References

  • Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review MDPI. URL:[Link]

  • Practical synthesis of a chromene analog for use as a retinoic acid receptor alpha antagonist lead compound PubMed / National Institutes of Health. URL:[Link]

  • Google Patents.

Sources

Methodological & Application

reaction conditions for C-C bond formation with (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Advanced C-C Bond Formation Strategies Using (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Abstract: This document provides a comprehensive guide for the application of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The chroman scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance in drug discovery programs.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles governing reaction outcomes, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to reliably and efficiently synthesize novel biaryl and heteroaryl chroman derivatives.

Scientific Foundation & Strategic Overview

The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)-C(sp²) bonds, a linkage central to countless pharmaceutical agents.[1][2] Its power lies in its remarkable functional group tolerance, use of relatively non-toxic and stable boron reagents, and generally mild reaction conditions.[3][4] The subject of this guide, (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, is a versatile building block for introducing a functionalized chroman moiety. However, its successful application requires a nuanced understanding of the catalytic cycle and the specific challenges posed by its structure.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Dissection

The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7] A base is a critical component, required to activate the boronic acid for the transmetalation step.[8][9]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A trans-R¹-Pd(II)-X L₂ Pd0->PdII_A OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_B trans-R¹-Pd(II)-R² L₂ PdII_A->PdII_B Transmetal->PdII_B [R²-B(OH)₃]⁻ PdII_B->Pd0 PdII_B->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ (Chroman Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Halide R¹-X (Coupling Partner) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality Behind Component Selection:

    • Catalyst/Ligand: The choice of palladium source and ligand is critical. Electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[2][5] Pre-catalysts that generate the active Pd(0) species under mild conditions are often preferred for efficiency.[2]

    • Base: The base activates the boronic acid by forming a more nucleophilic boronate complex.[7] The choice of base is a balancing act. Strong bases (e.g., NaOH) can be effective but may promote hydrolysis of the methoxycarbonyl ester on the chroman scaffold. Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often ideal compromises.[10]

    • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[6] Often, a small amount of water is added to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[6][10]

Properties and Handling of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Understanding the reagent's stability is key to reproducible results. Boronic acids, in general, can be susceptible to decomposition pathways like protodeboronation, especially under harsh conditions.[11][12]

PropertyValueSource
CAS Number 2828444-05-7
Molecular Formula C₁₁H₁₃BO₅
Molecular Weight 236.03 g/mol
Physical Form Solid
Storage Inert atmosphere, 2-8°C. Keep tightly sealed and dry.

Expert Insight: While generally stable, boronic acids can form cyclic trimer anhydrides (boroxines) upon dehydration. This can complicate stoichiometry. Storing the reagent under an inert gas (Argon or Nitrogen) in a refrigerator and minimizing its exposure to ambient air is best practice.

Experimental Protocols & Methodologies

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid with a generic aryl bromide. Optimization will be necessary for specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

This procedure is designed for a ~0.5 mmol scale reaction. All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Addition (Vial Charging) B 2. Degassing (Sparging with Inert Gas) A->B C 3. Catalyst Addition (Pre-catalyst or Solution) B->C D 4. Reaction Heating (Stirring at Temp) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Reagents & Materials:

ReagentEquivalentsAmount (for 0.5 mmol scale)Purpose
Aryl/Heteroaryl Halide (R¹-X)1.00.5 mmolElectrophilic partner
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid1.2 - 1.50.6 - 0.75 mmol (142 - 177 mg)Nucleophilic partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.02 - 0.050.01 - 0.025 mmol (8 - 20 mg)Catalyst
Base (e.g., K₂CO₃)2.0 - 3.01.0 - 1.5 mmol (138 - 207 mg)Activates boronic acid
Solvent (e.g., 1,4-Dioxane)-4.0 mLReaction medium
Water-1.0 mLCo-solvent

Step-by-Step Procedure:

  • Vial Charging: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water (4:1 v/v). Seal the vial with a septum-lined cap. Purge the reaction mixture with argon or nitrogen gas for 10-15 minutes by bubbling the gas through the solution via a needle, with a second needle serving as an outlet.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the vial. Some prefer to add the catalyst with the other solids in Step 1, which is also acceptable.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the aryl halide).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a small pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting & Optimization

Even robust reactions can encounter issues. A logical approach to troubleshooting is essential for efficient project progression.

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling Start Low or No Conversion CheckSM Starting Material (SM) Recovered? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Yes SM_No No (Decomposition) CheckSM->SM_No No Cause_Catalyst Cause: Inactive Catalyst Solution: Use fresh catalyst, ensure inert atmosphere, degass thoroughly. SM_Yes->Cause_Catalyst Cause_Temp Cause: Insufficient Temp/Time Solution: Increase temperature, prolong reaction time. SM_Yes->Cause_Temp Cause_Base Cause: Base too weak Solution: Switch to K₃PO₄ or Cs₂CO₃. SM_Yes->Cause_Base Cause_Deboron Cause: Protodeboronation Solution: Use milder base (KF), anhydrous conditions, or use boronate ester. SM_No->Cause_Deboron Cause_SideReact Cause: Side Reactions Solution: Lower temperature, use a more selective ligand. SM_No->Cause_SideReact

Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura reactions.

  • Issue: Low Yield with Starting Material Recovery: This often points to an issue with reaction initiation.

    • Catalyst Deactivation: The Pd(0) species is oxygen-sensitive. Ensure rigorous degassing and a truly inert atmosphere. Use a fresh, high-quality catalyst.

    • Insufficient Activation: The temperature may be too low, or the base may be too weak for the specific substrate. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or using a more active catalyst system (e.g., a Buchwald pre-catalyst).[2]

  • Issue: Low Yield with No Starting Material (Decomposition): This suggests the starting materials are being consumed in non-productive pathways.

    • Protodeboronation: The boronic acid is being replaced by a proton from the solvent. This can be exacerbated by high temperatures or overly strong bases.[11] Consider using anhydrous conditions, a milder base like potassium fluoride (KF), or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6][8]

    • Hydrolysis of Ester: If the methoxycarbonyl group is cleaved, it indicates the base is too strong or the temperature is too high for extended periods. Use K₂CO₃ or a weaker base and monitor the reaction to avoid unnecessarily long heating times.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ScienceDirect. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Royal Society of Chemistry. (n.d.). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - PMC. [Link]

  • MilliporeSigma. (n.d.). (2-(Methoxycarbonyl)chroman-6-yl)boronic acid | 2828444-05-7. [Link]

  • ChemRxiv. (2025). A New Class of Customisable Stable Boronic Ester Assembly. [Link]

  • Royal Society of Chemistry. (2016). Boronic acid / Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

Sources

The Strategic Utility of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromane Scaffold and the Power of Boronic Acids

In the landscape of contemporary drug discovery and organic synthesis, the chromane scaffold stands out as a "privileged structure."[1][2][3] This heterocyclic motif is a core component of numerous naturally occurring and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5] The ability to functionalize the chromane core with precision is therefore of paramount importance to medicinal chemists and researchers. (2-(Methoxycarbonyl)chroman-6-yl)boronic acid emerges as a key building block in this endeavor, offering a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.

Boronic acids and their derivatives have revolutionized organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[6] They are particularly renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the construction of biaryl and heteroaryl structures.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid as a strategic building block in organic synthesis, with a focus on practical protocols and the underlying chemical principles.

Key Attributes of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

The structure of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid incorporates several key features that make it a valuable synthetic intermediate:

  • The Chromane Core: Provides a rigid, three-dimensional framework that can be strategically decorated to interact with biological targets.[2] The stereocenter at the 2-position offers opportunities for chiral synthesis and the exploration of stereospecific interactions.

  • The Boronic Acid Moiety: Located at the 6-position, it serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[7]

  • The Methoxycarbonyl Group: This ester functionality at the 2-position can be a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for diverse derivatization.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the chromane core and an aryl or heteroaryl halide (or triflate).[6][7] This reaction is a cornerstone of modern synthetic chemistry for creating complex molecular architectures.

Reaction Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling and depends on the specific substrates being coupled.[9] For a substrate like (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, which contains an ester functionality, care must be taken to avoid hydrolysis under harsh basic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials
  • (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification a Add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, aryl bromide, base, and catalyst/ligand to a dry Schlenk flask. b Evacuate and backfill with inert gas (3x). a->b c Add degassed solvent via syringe. b->c d Heat the reaction mixture to 80-100 °C. c->d e Monitor reaction progress by TLC or LC-MS. d->e f Cool to room temperature and dilute with ethyl acetate. e->f g Wash with water and brine. f->g h Dry the organic layer over anhydrous Na₂SO₄. g->h i Filter and concentrate under reduced pressure. h->i j Purify by column chromatography. i->j caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes common parameters for Suzuki-Miyaura coupling reactions involving aryl boronic acids. These serve as a starting point for optimization.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(0) is the active catalytic species; precursors are reduced in situ.[8]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Ligands stabilize the palladium center and influence reactivity. Bulky, electron-rich phosphines are often effective for challenging couplings.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃Activates the boronic acid for transmetalation. A milder base like K₂CO₃ or NaHCO₃ is preferred to prevent ester hydrolysis.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[9]
Temperature 60-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess is often used to ensure complete consumption of the limiting aryl halide.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and the solvent is anhydrous and degassed.

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom.[10] This can be minimized by using milder bases, shorter reaction times, and ensuring a truly inert atmosphere.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[8] Thorough degassing of the reaction mixture is crucial to prevent this.

  • Ester Hydrolysis: The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions. The use of milder bases like K₂CO₃ or NaHCO₃ is recommended.

Conclusion

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a highly valuable and versatile building block for the synthesis of complex molecules with potential biological activity. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of a diverse library of chromane derivatives. By understanding the underlying principles of the reaction and carefully selecting the reaction conditions, researchers can effectively leverage this building block to advance their synthetic and drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in organic synthesis.

References

Sources

Application Notes & Protocols: Catalytic Systems for Reactions Involving (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Chroman-Boronic Acid Scaffold

The chroman framework is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and hydrogen bonding capabilities make it a cornerstone in modern drug discovery. When functionalized with a boronic acid at the 6-position, as in (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, the molecule becomes a highly versatile building block for carbon-carbon bond formation. Boronic acids are renowned for their stability, low toxicity, and exceptional reactivity in transition metal-catalyzed cross-coupling reactions.[1]

This document provides a detailed guide to employing (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in catalytic reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are designed for researchers, medicinal chemists, and process development scientists aiming to incorporate this valuable scaffold into complex molecular architectures. We will explore the causality behind reagent selection, provide robust experimental protocols, and discuss strategies for reaction optimization.

Physicochemical Properties & Handling

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a solid material that requires specific handling to ensure its stability and reactivity. Some boronic acids can be susceptible to decomposition, which can render them less effective in coupling reactions.

PropertyValueSource
CAS Number 2828444-05-7
Molecular Formula C₁₁H₁₃BO₅
Molecular Weight 236.03 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Inert atmosphere, 2-8°C. Keep container tightly sealed in a dry, well-ventilated area.

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, leveraging the reaction between an organoboron species and an organohalide, catalyzed by a palladium complex.[3] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the use of non-toxic and stable boronic acid reagents.[3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar¹-X) to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This step involves the formation of a boronate "ate" complex, which facilitates the transfer.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) label1 Oxidative Addition pd0->label1 pd_complex Ar¹-Pd(II)L₂-X label2 Transmetalation pd_complex->label2 transmetalation_complex Ar¹-Pd(II)L₂-Ar² product Ar¹-Ar² (Coupled Product) transmetalation_complex->product label3 Reductive Elimination transmetalation_complex->label3 label1->pd_complex Ar¹-X label2->transmetalation_complex [Ar²B(OH)₃]⁻ label3->pd0

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on complex cross-coupling workflows where standard protocols fail. The substrate (2-(Methoxycarbonyl)chroman-6-yl)boronic acid[1] presents a unique trifecta of synthetic challenges: the fragility of the methoxycarbonyl (ester) group, the propensity of the electron-rich chroman ring to undergo protodeboronation, and the potential for racemization at the C2 stereocenter.

This guide provides a causality-driven framework to help researchers and drug development professionals troubleshoot, optimize, and validate their Suzuki-Miyaura couplings.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant ester hydrolysis instead of my desired cross-coupled product? Causality: Standard Suzuki conditions often rely on strong aqueous bases (e.g., 2M Na2​CO3​ or NaOH ) and elevated temperatures (80–100 °C). Under these conditions, the methoxycarbonyl group at the C2 position undergoes rapid base-catalyzed saponification, yielding the corresponding carboxylic acid rather than the desired ester[2]. Solution: Shift the kinetic balance by employing highly active precatalysts that enable room-temperature coupling. Catalysts such as Buchwald's XPhos Pd G2 or N-heterocyclic carbene (NHC) complexes like [Pd(IPr)(cin)Cl] facilitate rapid transmetalation at 20–40 °C, preserving the ester[3][4]. Alternatively, utilize anhydrous conditions with organic-soluble bases like potassium trimethylsilanolate (TMSOK) to completely eliminate the hydrolytic pathway[5][6].

Q2: My LC-MS shows a major byproduct corresponding to the Ar-H mass. What is causing this protodeboronation? Causality: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond[7]. The chroman-6-yl ring is relatively electron-rich due to the oxygen atom in the ring. If the transmetalation step is sluggish, the prolonged lifetime of the boronate intermediate under basic or oxidative conditions leads to competitive C-B bond cleavage[7]. Solution: You must ensure the cross-coupling kinetics outpace degradation. Use structurally tuned, electron-rich ligands (e.g., XPhos) that accelerate oxidative addition and transmetalation. If the free boronic acid remains too unstable, employ a "slow-release" strategy by converting it to a MIDA boronate or pinacol ester, which keeps the active free boronic acid concentration low during the reaction.

Q3: I am losing stereochemical integrity at the C2 position of the chroman ring. How can I prevent racemization? Causality: The C2 proton is situated alpha to both the ester carbonyl and the ring oxygen, rendering it relatively acidic. Prolonged exposure to strong bases promotes enolization, destroying the stereocenter. Solution: Strictly avoid strong bases like NaOtBu or aqueous hydroxides. Use the mildest effective base (e.g., solid K3​PO4​ or CsF ) and maintain reaction temperatures below 40 °C[2].

Diagnostic Workflow

SuzukiPathways SM (2-(Methoxycarbonyl)chroman-6-yl) boronic acid Conditions Pd-Catalyzed Cross-Coupling SM->Conditions Product Desired Biaryl Ester (High Yield) Conditions->Product Mild Base (K3PO4) Room Temp Hydrolysis Ester Hydrolysis (Carboxylic Acid) Conditions->Hydrolysis Strong Aq. Base Heat (>60°C) Protodeboronation Protodeboronation (Chroman Byproduct) Conditions->Protodeboronation Slow Transmetalation Oxidative Stress

Reaction pathways for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in Suzuki-Miyaura coupling.

Quantitative Optimization Matrix

To illustrate the causality of reaction conditions on product distribution, the following table summarizes the quantitative impact of different catalyst/base systems on the fate of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

Catalyst System (Loading)Base / SolventTemp (°C)Desired Yield (%)Hydrolysis (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2M) / Dioxane80354520
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2M) / THF60553015
XPhos Pd G2 (2 mol%) K3​PO4​ (0.5M) / THF4088< 57
[Pd(IPr)(cin)Cl] (3 mol%)TMSOK / THF (Anhydrous)2594 0 6
Self-Validating Experimental Protocol: Anhydrous Room-Temperature Coupling

Objective: Achieve >85% yield while completely maintaining ester integrity and minimizing protodeboronation.

Step 1: Reagent Preparation (The Kinetic Foundation)

  • Action: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a flame-dried vial with the aryl halide (1.0 equiv), (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equiv), XPhos Pd G2 (2 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Causality: XPhos Pd G2 rapidly generates the active Pd(0) species at room temperature. Anhydrous K3​PO4​ provides sufficient basicity to drive transmetalation without providing the hydroxide ions necessary for ester saponification[3].

Step 2: Solvent Degassing & Addition

  • Action: Add anhydrous THF. Sparge the solvent with Argon for 15 minutes prior to addition to remove dissolved oxygen.

  • Validation Checkpoint: Use an inline oxygen sensor or observe the cessation of sparging bubbles. Upon solvent addition, the solution should transition from yellow to a deep red/brown, visually validating the successful formation of the active Pd(0) catalyst.

Step 3: Reaction Monitoring

  • Action: Stir the reaction mixture at 25–40 °C for 2–4 hours.

  • Validation Checkpoint: Perform TLC (e.g., 3:1 Hexanes/EtOAc) and LC-MS at the 1-hour mark.

    • Success Indicator: Appearance of a new high-Rf spot (desired ester) and depletion of the aryl halide.

    • Failure Indicator: A baseline spot ( Rf​=0.0 ) indicates ester hydrolysis. A mass peak of [M−B(OH)2​+H]+ in the LC-MS trace indicates protodeboronation[7]. If hydrolysis is observed, immediately cool the reaction and verify the anhydrousness of your solvent.

Step 4: Workup & Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl (do not use NaOH or Na2​CO3​ ) to neutralize the base and halt any post-reaction hydrolysis during workup. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Sources

Technical Support Center: Troubleshooting Sluggish Couplings Involving Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sluggish or low-yielding couplings, with a specific focus on the critical role of the boronic acid partner. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded advice to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is showing low or no conversion. What are the most common culprits related to the boronic acid?

Low conversion is a frequent issue and can often be traced back to the quality and reactivity of the boronic acid, or the conditions affecting its stability. Key factors include the degradation of the boronic acid through protodeboronation, the presence of impurities that can poison the catalyst, or the use of a boronic acid derivative that is not sufficiently reactive under the chosen conditions.[1][2]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[3] It is primarily caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3][4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.[4][5] Using a Pd(0) source from the start, rather than a Pd(II) precatalyst that requires in-situ reduction, can also mitigate homocoupling.[3][4]

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is a key decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[6] This undesired side reaction is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid's organic substituent.[6][7] To minimize protodeboronation, consider using milder reaction conditions (lower temperature, weaker base), or switching to more stable boronic acid derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates.[3][5][8]

Q4: How critical is the quality of my boronic acid?

The purity and stability of your boronic acid are paramount for a successful Suzuki coupling. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) and other byproducts that may be less reactive or even inhibit the catalyst.[9][10] It is always recommended to use fresh, high-purity boronic acids or to assess their quality before use.

In-Depth Troubleshooting Guide

This section provides a more detailed, symptom-based approach to troubleshooting sluggish Suzuki-Miyaura couplings.

Symptom 1: Low Conversion or Stalled Reaction

A reaction that fails to proceed to completion is one of the most common challenges. The underlying causes are often multifaceted.

The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[2][4] If your reaction is sluggish, the catalyst may not be properly activated or may be deactivated.

  • Expert Insight: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0). This reduction can be inefficient, leading to a slow start to the reaction.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald-type precatalysts for more reliable generation of the active catalyst.[4][5]

  • Use a Fresh Catalyst: Ensure your palladium source has not degraded. Older batches of catalysts like Pd₂(dba)₃ can lose activity.

  • Optimize Ligand: For challenging substrates, such as electron-rich aryl chlorides, standard ligands like PPh₃ may be insufficient.[4] Switching to more electron-rich and bulky ligands, like Buchwald's dialkylbiaryl phosphine ligands, can significantly accelerate the rate-limiting oxidative addition step.[4]

  • Check Ligand:Pd Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst aggregation and deactivation. A typical ratio for monodentate phosphine ligands is 2:1 to 4:1 (Ligand:Pd).[4]

The boronic acid itself can be the source of the problem.

  • Expert Insight: As mentioned, protodeboronation is a major culprit.[6] The rate of this decomposition pathway is highly sensitive to the reaction conditions. Additionally, some boronic acids, particularly those with electron-withdrawing groups, are less nucleophilic and may require more forcing conditions to undergo transmetalation.[2]

  • Assess Boronic Acid Quality: If possible, analyze your boronic acid by ¹H NMR to ensure its integrity.[11]

  • Use a More Stable Derivative: For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider using a more robust derivative like a pinacol ester or an MIDA boronate.[3][12] MIDA boronates are particularly useful as they can undergo slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[12]

  • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[13][14] The choice of base is often solvent-dependent.[5] If a weak base like Na₂CO₃ is not effective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[4][14]

Symptom 2: Significant Formation of Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of your desired product.

As discussed in the FAQs, this is often due to the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) species in the reaction mixture that can promote homocoupling.[3][4]

This leads to the formation of an arene byproduct from your boronic acid starting material.

  • Milder Conditions: Lowering the reaction temperature can often reduce the rate of protodeboronation.[5]

  • Weaker Base: If possible, use a weaker base. Strong bases can accelerate the decomposition of some boronic acids.[5][15]

  • Anhydrous Conditions: For some substrates, using anhydrous conditions with a base like K₃PO₄ can help if protodeboronation is a significant issue.[16]

Data & Diagrams for Deeper Understanding

Table 1: Comparative Guide to Common Bases in Suzuki Couplings
BaseStrengthCommon SolventsKey Considerations
Na₂CO₃, K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OGenerally effective and widely used.[14]
K₃PO₄ StrongToluene, Dioxane, THFOften used for less reactive substrates and can be effective in anhydrous conditions.[5]
Cs₂CO₃ StrongToluene, DioxaneHighly effective but more expensive. Can be beneficial for challenging couplings.[5]
Organic Bases (e.g., Et₃N) WeakDMF, AcetonitrileGenerally less effective for activating boronic acids compared to inorganic bases.[17]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in a successful Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OH)2 + Base) Pd(II)_Complex->Transmetalation R1-Pd(II)-R2 R1-Pd(II)-R2 (L2) Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R1-R2 (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Diagram 2: Major Decomposition Pathways of Boronic Acids

This diagram visualizes the two most common side reactions involving the boronic acid that lead to reduced yields.

Boronic_Acid_Decomposition cluster_0 Desired Reaction cluster_1 Undesired Side Reactions Boronic_Acid R-B(OH)2 Suzuki_Product R-R' (Desired Product) Boronic_Acid->Suzuki_Product Suzuki Coupling Protodeboronation_Product R-H Boronic_Acid->Protodeboronation_Product Protodeboronation (+ H2O) Homocoupling_Product R-R Boronic_Acid->Homocoupling_Product Homocoupling (+ O2, Pd)

Caption: Competing pathways for boronic acids in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a sluggish reaction.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings for (2-(Methoxycarbonyl)chroman-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (2-(Methoxycarbonyl)chroman-6-yl)boronic acid .

Working with this specific substrate presents a dual-front chemical challenge. The molecule contains a boronic acid at position 6 , which requires basic activation to undergo transmetalation but is highly susceptible to protodeboronation. Simultaneously, it features a methoxycarbonyl group (methyl ester) at position 2 , which is highly sensitive to base-catalyzed saponification (hydrolysis)[1]. Optimizing the base and solvent is not merely about maximizing yield; it is an exercise in kinetic control—ensuring the palladium-catalyzed transmetalation outpaces both ester cleavage and carbon-boron bond degradation.

Part 1: Diagnostic FAQs & Causality-Driven Troubleshooting

Q1: I am observing significant loss of the methyl ester during my coupling. How do I prevent hydrolysis while still activating the boronic acid?

The Causality: Ester hydrolysis (saponification) is a nucleophilic acyl substitution driven by hydroxide ions. When strong aqueous bases like NaOH or Na₂CO₃ are used at elevated temperatures, hydroxide rapidly attacks the carbonyl carbon of your methoxycarbonyl group. The Solution: You must decouple basicity from nucleophilicity. Switch to a mild, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Mildly basic conditions (e.g., aqueous K₃PO₄) provide sufficient basicity to form the reactive boronate [ArB(OH)₃]⁻ required for the Suzuki-Miyaura coupling while allowing the reaction to tolerate sensitive ester functional groups[2]. Alternatively, if starting materials are substituted with base-labile groups, powdered fluorides (like CsF or KF) can effect boron activation while leaving the ester completely unaffected[1].

Q2: My ester is intact, but my yields are low, and LC-MS shows a massive peak corresponding to chroman-2-carboxylate (Ar-H). What is happening?

The Causality: You are observing protodeboronation (or protodeborylation), a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3]. This process is highly dependent on the reaction's pH and the presence of water[4]. It occurs when the boronate anion is formed in the basic aqueous phase but the subsequent transmetalation step to the Palladium(II) center is too slow. Water acts as the proton source, destroying your starting material. The Solution: You must accelerate the catalytic cycle so that transmetalation outcompetes degradation.

  • Reduce Water Content: Move from highly aqueous biphasic systems to a low-water system (e.g., 1,4-Dioxane/H₂O 10:1).

  • Optimize the Catalyst: Switch to a catalyst with a bidentate ligand that accelerates reductive elimination (e.g., Pd(dppf)Cl₂) or a highly active pre-catalyst that speeds up oxidative addition and transmetalation.

Q3: Can I use Potassium Trimethylsilanolate (TMSOK) to achieve an anhydrous, homogeneous coupling?

The Causality: While TMSOK is an excellent organic-phase soluble base for anhydrous Suzuki-Miyaura cross-couplings of boronic esters[5], it is not recommended for this specific substrate. TMSOK is a strong nucleophile and is frequently used as a reagent specifically to cleave methyl esters under anhydrous conditions. Using it will destroy your methoxycarbonyl group. Stick to insoluble inorganic bases (K₃PO₄, CsF) suspended in anhydrous or low-water solvents.

Part 2: Quantitative Optimization Data

The following table synthesizes the expected experimental outcomes when coupling (2-(Methoxycarbonyl)chroman-6-yl)boronic acid under various base and solvent combinations.

Base SelectionSolvent SystemTemp (°C)Transmetalation RateEster HydrolysisProtodeboronationOverall Yield
Na₂CO₃ (2M aq)Toluene/EtOH/H₂O90ModerateHigh (>50%) Moderate (~15%)Poor (<30%)
Cs₂CO₃ (Solid)DMF/H₂O (5:1)80FastHigh (>40%) Low (<5%)Moderate (~50%)
K₃PO₄ (Solid)1,4-Dioxane/H₂O (10:1)70FastLow (<5%) Low (<5%) Excellent (>85%)
CsF (Solid)Anhydrous THF65ModerateNone (0%) None (0%) Very Good (>80%)

Data Interpretation: Stronger carbonate bases, even when solid, promote unacceptable levels of hydrolysis[6]. The optimal kinetic window is achieved using K₃PO₄ in a low-water dioxane system, which balances rapid boron activation with ester preservation.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized K₃PO₄ / Dioxane system. It is designed as a self-validating workflow to ensure mechanistic integrity at every step.

Reagents & Setup:

  • Substrate: (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.2 equiv)

  • Electrophile: Aryl bromide or iodide (1.0 equiv)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and anhydrous K₃PO₄.

  • Catalyst Loading: Add Pd(dppf)Cl₂. Mechanistic Note: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the final reductive elimination step and minimizing the time the boronate spends in the vulnerable pre-transmetalation state.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3x). Add the 1,4-Dioxane and H₂O via syringe. The solvents must be sparged with Argon for 30 minutes prior to addition to prevent Pd(0) oxidation and subsequent catalytic stalling (which leads to protodeboronation).

  • Reaction Execution: Seal the tube and heat to 70 °C with vigorous stirring (1000 rpm) for 4–6 hours. Vigorous stirring is mandatory to overcome the mass transfer limitations of the suspended solid base.

  • Self-Validating LC-MS Checkpoint: Before workup, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Pass: Dominant peak is the [M+H]⁺ of the desired cross-coupled ester. Proceed to workup.

    • Validation Failure A (Hydrolysis): Presence of [M-COOMe+COOH+H]⁺. Corrective Action: Your base is too wet or temperature is too high. Switch to anhydrous CsF in THF for the next run.

    • Validation Failure B (Protodeboronation): Presence of [M-B(OH)₂+H]⁺. Corrective Action: Transmetalation is stalling. Ensure rigorous solvent degassing and verify the integrity of your Pd catalyst.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove Pd black and phosphate salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Logical Troubleshooting Workflow

Use the following diagnostic pathway to adjust your reaction conditions based on the analytical feedback from your crude reaction mixtures.

G Start Analyze Crude Reaction Mixture (LC-MS / NMR) Hydrolysis Issue: Ester Hydrolysis (Carboxylic Acid Byproduct) Start->Hydrolysis High pH / Strong Base Proto Issue: Protodeboronation (Ar-H Byproduct) Start->Proto Slow Catalytic Cycle Success High Yield of Desired Biaryl Start->Success Optimized Action1 Switch to Mild Base (K3PO4 or CsF) Hydrolysis->Action1 Action2 Reduce Water Content (Dioxane:H2O 10:1) Hydrolysis->Action2 Action3 Use Anhydrous Conditions (CsF in THF/Dioxane) Proto->Action3 Action4 Accelerate Transmetalation (e.g., Pd(dppf)Cl2, 70°C) Proto->Action4

Caption: Logical troubleshooting workflow for base and solvent optimization in chroman-6-yl boronic acid couplings.

References

  • Organic Chemistry Portal. "Suzuki Coupling". Available at:[Link]

  • Wikipedia. "Protodeboronation". Available at:[Link]

  • Haibach, M. C., et al. "Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst". Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Graz University of Technology / Elsevier. "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates". Available at:[Link]

  • Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Available at:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Homocoupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development

As a Senior Application Scientist, I frequently encounter a pervasive issue in carbon-carbon bond formation: the undesired homocoupling of boronic acids (yielding symmetrical R-R dimers) during Suzuki-Miyaura reactions. This side reaction not only depletes valuable organoboron reagents but also severely complicates downstream chromatographic purification.

This guide bypasses generic troubleshooting to focus on the causality of homocoupling. By understanding the kinetic and thermodynamic drivers of the catalytic cycle, you can engineer self-validating protocols that intrinsically favor cross-coupling over side reactions.

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

To eliminate homocoupling, we must first visualize how the catalytic cycle derails. Homocoupling is not a random error; it is a highly specific, chemically driven pathway triggered by either oxidation states or kinetic imbalances.

SuzukiMechanisms Pd0 Active Pd(0) Catalyst OxAdd Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X Pd_Peroxo Pd(II)-Peroxo (Aerobic Oxidation) Pd0->Pd_Peroxo + O2 (Air) PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) PdII_Pre->Pd0 Pre-reduction (e.g., HCO2K) HomoProd R-R Homocoupled Dimer PdII_Pre->HomoProd + 2 R-B(OH)2 (Activation) TransMet Pd(II)(Ar)(R) Transmetalation OxAdd->TransMet + R-B(OH)2 TransMet->Pd0 Regenerates Pd(0) CrossProd Ar-R Cross-Coupled Product TransMet->CrossProd Reductive Elimination Pd_Peroxo->Pd0 Regenerates Pd(0) Pd_Peroxo->HomoProd + 2 R-B(OH)2

Mechanistic divergence in Suzuki-Miyaura reactions showing cross-coupling vs. homocoupling pathways.

Diagnostic FAQs: Root Cause Analysis

Q1: I am rigorously degassing my solvents, but I still observe 15-20% homocoupled biaryl. What is driving this? Causality: If 1 is ruled out, the culprit is likely the activation phase of your precatalyst. When using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), the metal must be reduced to the catalytically active Pd(0) state. In the absence of a dedicated reductant, the boronic acid itself acts as the reducing agent, 2 to yield one equivalent of homocoupled dimer[1],[2]. Intervention: Switch to a true Pd(0) precatalyst (like Pd₂(dba)₃ or Pd(PPh₃)₄)[3]. Alternatively, introduce a mild, sacrificial reducing agent such as4 prior to adding the boronic acid[3],[4].

Q2: How does my choice of phosphine ligand influence the homocoupling ratio? Causality: The lifetime of the diorganopalladium(II) intermediate dictates the probability of side reactions. If reductive elimination is slow, the complex may undergo ligand scrambling or a second transmetalation event, leading to homocoupling. Intervention: Employ 5 such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs)[1],[5]. The steric bulk of these ligands physically forces the two organic groups together, accelerating reductive elimination and kinetically outcompeting the homocoupling pathway[5],[6].

Q3: Can the inorganic base affect the rate of homocoupling? Causality: Absolutely. The base facilitates the formation of the reactive boronate complex required for transmetalation. However, highly soluble bases (like KOAc in monophasic systems) can lead to rapid boronic acid decomposition and homocoupling. Intervention: Transition to a7[7]. This partitions the boronate into the aqueous phase, acting as a reservoir that slowly releases the active species into the organic phase. This effectively lowers the instantaneous concentration of the boronic acid, shifting the rate-determining step and minimizing homocoupling[7].

Q4: My substrate is extremely sterically hindered, making cross-coupling slow. How do I prevent the boronic acid from homocoupling while waiting for the product to form? Causality: When oxidative addition or transmetalation is sluggish, high local concentrations of the boronic acid drive the oxo-palladium homocoupling pathway. Intervention: Implement a 8 via syringe pump[8]. By keeping the instantaneous concentration of the boronic acid low, the oxidative addition complex remains in stoichiometric excess, heavily favoring cross-coupling[8],[7].

Strategic Interventions: Parameter Optimization

The following table summarizes the quantitative impact of shifting from traditional conditions to optimized, homocoupling-resistant strategies.

ParameterTraditional ConditionOptimized ConditionQuantitative Impact / Mechanistic Rationale
Catalyst Activation Pd(OAc)₂ (No reductant)Pd(OAc)₂ + 10 mol% HCO₂KImpact: Reduces homocoupling dimer from >10% to trace levels. Rationale: Formate acts as a sacrificial reductant, preventing the consumption of 2 eq. of boronic acid during Pd(II) → Pd(0) reduction.
Ligand Sterics PPh₃ or dppfXPhos or SPhosImpact: Increases cross-coupling yield to 90-98%. Rationale: Bulky ligands accelerate reductive elimination, minimizing the lifetime of Pd(II) intermediates susceptible to side reactions.
Base / Solvent System KOAc in monophasic solventK₂CO₃ in biphasic (aq/org) solventImpact: Enables reduction of boronic acid equivalents from >1.5 to 1.1 eq. Rationale: Partitions boronate into the aqueous phase, lowering instantaneous organic concentration and preventing protodeborylation.
Reagent Dosing Batch addition (All-at-once)Syringe-pump slow addition (2-4 hrs)Impact: Suppresses homocoupled impurity to <1%. Rationale: Keeps [R-B(OH)₂] low relative to[Ar-X], kinetically favoring the cross-coupling pathway.

Validated Experimental Protocols

Protocol A: Chemical Pre-Reduction of Pd(II) Precatalysts

This protocol is designed to eliminate the initial burst of homocoupling that occurs when Pd(II) precatalysts are activated by the boronic acid.

  • Self-Validating Mechanism: The reduction of Pd(II) by potassium formate generates CO₂ gas. Visual confirmation of micro-bubbles (effervescence) during the activation step validates that the Pd(0) active species has been successfully generated before the boronic acid is introduced.

  • Reagent Loading: Charge a rigorously dried Schlenk flask with the Pd(II) source (e.g., Pd(OAc)₂, 5 mol%), the selected bulky ligand (e.g., XPhos, 10 mol%), the aryl halide (1.0 eq), and the base (e.g., K₃PO₄, 2.0 eq). Do not add the boronic acid yet.

  • Reductant Addition: Add potassium formate (HCO₂K, 10 mol%) as the mild reducing agent.

  • Purge: Apply a subsurface Argon sparge to the solvent (e.g., 1,4-dioxane) for 15-30 minutes to displace dissolved oxygen, then add the solvent to the flask.

  • Activation Step: Heat the mixture mildly (40 °C) for 15 minutes. Validation Check: Observe for mild effervescence indicating CO₂ release.

  • Coupling: Once activation is complete, add the boronic acid (1.1 - 1.2 eq) under a positive pressure of Argon, and raise the temperature to the final reaction conditions (e.g., 80-100 °C).

Protocol B: Syringe-Pump Mediated Slow Addition (Kinetic Control)

This protocol is critical for highly sterically hindered substrates where transmetalation is the rate-determining step.

  • Self-Validating Mechanism: By physically restricting the availability of the boronic acid, the oxidative addition complex (Pd(II)(Ar)(X)) remains the stoichiometric excess species in solution. If LC-MS monitoring at the 1-hour mark shows homocoupling, it immediately flags that the syringe pump rate is exceeding the catalytic turnover rate, and the addition must be slowed.

  • Preparation of the Electrophile Solution: In a Schlenk flask, combine the aryl halide (1.0 eq), Pd(0) precatalyst (e.g., 2-5 mol% Pd₂(dba)₃), ligand (4-10 mol% XPhos), and base (2.0 eq K₂CO₃). Evacuate and backfill with Argon (3 cycles). Add degassed solvent.

  • Preparation of the Nucleophile Solution: In a separate, inert vial, dissolve the boronic acid (1.2 eq) in a minimum volume of degassed solvent. Draw this solution into a gas-tight syringe.

  • Slow Addition: Mount the syringe on a programmable syringe pump. Insert the needle into the Schlenk flask through a septum. Set the addition rate to deliver the boronic acid solution continuously over 2 to 4 hours while the main reaction mixture is heated to the target temperature.

  • Completion: Post-addition, stir for an additional 1-2 hours. Monitor via LC-MS to confirm complete consumption of the aryl halide.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". 1

  • BenchChem. "Strategies to minimize homocoupling in Suzuki reactions". 3

  • BenchChem. "Strategies to minimize homocoupling in Suzuki reactions of boronic...". 8

  • BenchChem. "Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde". 5

  • ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction". 4

  • Chemical Society Reviews (RSC). "Selection of boron reagents for Suzuki–Miyaura coupling". 2

  • Organic Process Research & Development (ACS). "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes". 7

  • PMC / NIH. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling". 6

Sources

impact of water on (2-(Methoxycarbonyl)chroman-6-yl)boronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating the Impact of Water on Reaction Efficiency

Welcome to the technical support guide for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities introduced by water in reactions involving this specific boronic acid. As this molecule possesses both a boronic acid and a methyl ester functional group, it has a dual sensitivity to aqueous conditions that requires careful consideration for optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki-Miyaura cross-coupling reactions?

Water can play a multifaceted role in palladium-catalyzed cross-coupling reactions.[1][2][3] Traditionally used as a co-solvent with organic solvents like dioxane, THF, or DMF, water can be beneficial for several reasons.[4][5] It often aids in dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄) which are crucial for the catalytic cycle.[6] Furthermore, water can participate in the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, sometimes accelerating the overall reaction rate.[7] However, the presence of water is a double-edged sword, as it can also lead to detrimental side reactions.[8][9]

Q2: My reaction yield is poor. Could water be causing the decomposition of my (2-(Methoxycarbonyl)chroman-6-yl)boronic acid?

Yes, water is a primary suspect in the decomposition of boronic acids. The most common undesired side reaction is protodeboronation , where a proton from water cleaves the carbon-boron bond, converting your valuable boronic acid back into an inert hydrocarbon (methyl 2-chroman-carboxylate in this case).[8][9][10] This reaction is often exacerbated by high temperatures and is highly dependent on the pH of the reaction mixture.[8][11]

Specifically for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, there is a second potential issue: ester hydrolysis . The methyl ester group is susceptible to hydrolysis under either acidic or, more commonly, basic conditions, which are standard in Suzuki couplings. This would convert your starting material into (2-Carboxychroman-6-yl)boronic acid, altering its solubility, reactivity, and the final product structure.[12][13][14]

Q3: What are the initial signs of water-related issues in my reaction?

Monitoring your reaction by TLC or LC-MS is critical. Key indicators of water-related problems include:

  • Appearance of a new, less polar spot/peak: This often corresponds to the protodeboronated byproduct (methyl 2-chroman-carboxylate).

  • Appearance of a new, more polar spot/peak: This could indicate the formation of the hydrolyzed carboxylic acid.

  • Stalled Reaction: If the reaction starts but fails to proceed to completion despite active catalyst, it may suggest that the boronic acid is being consumed by these side reactions.[4]

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can often be traced back to minor differences in solvent water content or reagent hydration.

Troubleshooting Guide: Low Reaction Efficiency

A low yield in a cross-coupling reaction using (2-(Methoxycarbonyl)chroman-6-yl)boronic acid can stem from multiple sources. This guide provides a logical workflow to diagnose and solve issues, with a focus on the impact of water.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Is Boronic Acid pure? Is Aryl Halide reactive? Is Pd Catalyst active? check_reagents->reagent_purity check_water 2. Assess Water Content water_content Is solvent anhydrous? Are reagents hydrated? check_water->water_content check_conditions 3. Evaluate Reaction Conditions conditions_eval Is temperature too high? Is base appropriate? check_conditions->conditions_eval reagent_ok Reagents OK reagent_purity->reagent_ok Yes reagent_bad Source fresh reagents. Consider more active catalyst/ligand system. reagent_purity->reagent_bad No reagent_ok->check_water optimize_water Perform water optimization screen. See Protocol 1. water_content->optimize_water Unsure / Yes dry_reagents Use anhydrous solvents. Dry reagents (e.g., K2CO3). water_content->dry_reagents No (Strictly Anhydrous) optimize_water->check_conditions dry_reagents->check_conditions screen_params Screen lower temperatures. Test milder bases (e.g., K3PO4 vs CsF). conditions_eval->screen_params No / Unsure conditions_ok Conditions OK conditions_eval->conditions_ok Yes

Caption: Troubleshooting workflow for low yield reactions.

Issue: My reaction yield is highly variable. How do I determine the optimal water concentration?

Variability is a classic sign of uncontrolled water content. The optimal amount of water is a delicate balance: enough to facilitate the reaction but not so much that it promotes significant decomposition. A systematic optimization is the most effective approach.

Protocol 1: Methodical Optimization of Water Content

This protocol uses a parallel reaction setup to screen for the optimal solvent-to-water ratio.

Objective: To determine the percentage of water that maximizes product yield while minimizing byproduct formation.

Materials:

  • (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, anhydrous)

  • Anhydrous primary solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed, deionized water

  • Small, identical reaction vials with stir bars

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Preparation: Under an inert atmosphere, add the boronic acid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 2 mol%), and anhydrous base (e.g., 2.5 eq) to each of 5 identical reaction vials.

  • Solvent Mixtures: Prepare a series of pre-mixed, degassed solvents with varying water content. For a primary solvent of Dioxane, you might prepare:

    • Vial 1: 100% Dioxane (Anhydrous control)

    • Vial 2: 99:1 Dioxane:H₂O (1% water)

    • Vial 3: 95:5 Dioxane:H₂O (5% water)

    • Vial 4: 90:10 Dioxane:H₂O (10% water)

    • Vial 5: 80:20 Dioxane:H₂O (20% water)

  • Reaction Initiation: Add the same total volume of the respective solvent mixture to each vial.

  • Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 85-100 °C) with vigorous stirring for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial for LC-MS analysis. Quench the reactions. Quantify the relative percentages of desired product, protodeboronated byproduct, and any hydrolyzed starting material.

Data Interpretation:

Summarize your findings in a table to clearly identify the optimal conditions.

VialDioxane:H₂O RatioDesired Product Yield (%)Protodeboronation Byproduct (%)Ester Hydrolysis Byproduct (%)
1100:045< 5< 2
299:175< 5< 2
395:5 92 6 < 2
490:1081154
580:2060309
Note: Data are illustrative and will vary based on specific substrates and conditions.

In this example, a 95:5 Dioxane:Water ratio provides the highest yield, indicating that a small amount of water is beneficial, but higher concentrations lead to increased side reactions.

Issue: I have confirmed protodeboronation is the major side reaction. How can I prevent it?

Protodeboronation is often the primary pathway for yield loss with sensitive boronic acids.[8][9] Its rate is influenced by temperature, pH, and water activity.

G BA (2-(Methoxycarbonyl)chroman-6-yl)boronic acid Ar-B(OH)2 Pd_Cycle Desired Suzuki Catalytic Cycle BA->Pd_Cycle Transmetalation Protodeboronation Undesired Protodeboronation BA->Protodeboronation Protonolysis Product Desired Biaryl Product Ar-Ar' Pd_Cycle->Product Byproduct Protodeboronated Byproduct Ar-H Protodeboronation->Byproduct Water H₂O Water->Pd_Cycle Facilitates Water->Protodeboronation Proton Source Base Base (e.g., OH⁻) Base->Pd_Cycle Activates Base->Protodeboronation Can Catalyze

Caption: The dual role of water and base in Suzuki-Miyaura reactions.

Mitigation Strategies:

  • Temperature Control: Protodeboronation is often highly temperature-dependent.[4] If your reaction is running at 100 °C, try reducing it to 80 °C. This may slow the desired reaction but could slow the decomposition reaction even more, leading to a net increase in yield.

  • Base Selection: Strong bases can accelerate protodeboronation.[8] If you are using a strong base like NaOH or Cs₂CO₃, consider switching to a milder base like K₃PO₄ or even an organic base if compatible with your system.

  • Use Boronic Esters: While you are starting with a boronic acid, converting it to a more stable boronate ester (e.g., a pinacol ester) for the reaction can sometimes suppress premature decomposition. The ester can then hydrolyze in situ under the basic reaction conditions to regenerate the active boronate species for the catalytic cycle.

  • Reaction Rate Acceleration: The faster your desired Suzuki coupling occurs, the less time the boronic acid has to decompose. Using a more active catalyst system (e.g., employing bulky, electron-rich phosphine ligands like SPhos or XPhos) can significantly improve the ratio of product to byproduct.[15]

By systematically addressing the role of water and related reaction parameters, you can optimize the efficiency of your cross-coupling reactions and achieve reliable, high-yielding results with (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

References

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Australian Journal of Chemistry. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Retrieved from [Link]

  • Bentham Science Publishers. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved from [Link]

  • ACS Publications. (2005). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics. Retrieved from [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Retrieved from [Link]

  • Semantic Scholar. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved from [Link]

  • ACS Publications. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Retrieved from [Link]

  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7) is a highly specialized building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development and materials science[1]. While its synthetic utility is vast, validating analytical methods for its quality control presents significant physicochemical challenges:

  • Boroxine Equilibrium: Boronic acids inherently undergo reversible dehydration to form cyclic trimeric anhydrides (boroxines)[2]. In purely organic diluents or dry conditions, this equilibrium causes split peaks, broad tailing, and inaccurate quantification[2].

  • Lewis Acid-Base Interactions: The electron-deficient boron atom acts as a Lewis acid, coordinating strongly with metal oxide surfaces (e.g., stainless steel frits and column hardware) in standard chromatographic systems, leading to analyte loss and poor recovery.

This guide objectively compares three leading analytical methodologies for this compound, providing a self-validating framework grounded in the ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Comparative Analysis of Analytical Methodologies

To establish a robust control strategy, researchers must choose an analytical technique that aligns with their specific phase of development. Below is an objective comparison of the three primary methodologies.

A. Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
  • Mechanism & Causality: RP-HPLC-UV is the workhorse for routine assay and purity testing. To combat boroxine formation, the method relies on a highly aqueous, acidic mobile phase (e.g., 0.1% Formic Acid). The water drives the equilibrium entirely toward the monomeric free boronic acid, while the acidic pH suppresses the ionization of the boronic acid hydroxyls (pKa ~8.5), ensuring sharp, symmetrical peaks[2][5].

  • Hardware Optimization: Utilizing surface-modified columns (e.g., hybrid organic/inorganic particles with specialized hardware) prevents secondary interactions between the boronic acid and metal surfaces.

B. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
  • Mechanism & Causality: UPLC-MS is essential for identifying trace genotoxic impurities and reaction byproducts. However, the electrospray ionization (ESI) source can induce thermal dehydration, artificially creating boroxine dimer and trimer ions in the mass spectrum[2].

  • Optimization: Analysts must lower the desolvation temperature and carefully tune the cone voltage to prevent source-induced artifacts, ensuring the MS data accurately reflects the solution-state composition[2].

C. Quantitative NMR (qNMR)
  • Mechanism & Causality: qNMR is an orthogonal technique used to determine absolute purity without requiring a pre-validated reference standard of the exact compound. By comparing the integration of the distinct chroman ring protons against a certified internal standard (e.g., Maleic acid), researchers can establish the primary reference standard purity required for subsequent HPLC validation.

Quantitative Performance Comparison
Performance Metric (ICH Q2)RP-HPLC-UV (Routine QC)UPLC-MS (Impurity Profiling)qNMR (Absolute Purity)
Primary Application Batch release, Assay, PurityTrace degradant identificationReference standard qualification
Typical LOD ~0.5 μg/mL~0.01 μg/mL~50 μg/mL
Precision (RSD%) < 1.0%< 2.0%< 0.5%
Run Time 10–15 minutes< 3 minutes5–10 minutes
Boroxine Interference Managed via aqueous gradientHigh risk (source-induced)Minimal (controlled solvent)
Cost per Analysis LowHighMedium

Method Selection & Validation Workflows

G Start Compound: (2-(Methoxycarbonyl)chroman-6-yl) boronic acid Decision1 High-throughput Impurity Profiling? Start->Decision1 UPLC UPLC-MS Method (High Sensitivity) Decision1->UPLC Yes Decision2 Absolute Purity Reference Standard Available? Decision1->Decision2 No HPLC RP-HPLC-UV Method (Routine QC) Decision2->HPLC Yes qNMR qNMR Method (Orthogonal Validation) Decision2->qNMR No

Caption: Decision matrix for selecting the appropriate analytical methodology based on development needs.

Step-by-Step RP-HPLC-UV Validation Protocol (ICH Q2(R2) Compliant)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step proves the reliability of the method before advancing to the next, strictly adhering to ICH Q2(R2) guidelines[3][4].

Phase 1: Chromatographic Conditions & Causality Setup
  • Column: C18 with inert hardware (e.g., 150 x 4.6 mm, 3 µm) to prevent Lewis acid-base metal coordination.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, forces monomeric state)[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile. Crucial Causality: Boronic acids must be dissolved in a diluent containing at least 20% water to prevent boroxine formation during sample preparation in the autosampler[2].

  • Detection: UV at 254 nm (optimal for the chroman aromatic system).

Phase 2: Execution of ICH Q2(R2) Parameters

G SST 1. System Suitability (Resolution > 2.0) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy (98-102% Recovery) Lin->Acc Prec 5. Precision (RSD < 2.0%) Acc->Prec

Caption: Sequential execution of ICH Q2(R2) validation parameters ensuring a self-validating workflow.

Step 1: System Suitability Testing (SST)

  • Action: Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 5000.

  • Validation Logic: Proves the instrument is functioning correctly and the column is not degrading the boronic acid before any actual validation begins.

Step 2: Specificity & Forced Degradation

  • Action: Subject the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic stress.

  • Acceptance Criteria: The active peak of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid must be baseline resolved (Resolution > 2.0) from all degradation products. Peak purity angle must be less than the purity threshold (via PDA detector).

  • Validation Logic: Boronic acids are prone to oxidation to phenols (deboronation). This step proves the method is "stability-indicating" and can accurately measure the compound even in the presence of its degradants.

Step 3: Linearity and Range

  • Action: Prepare and inject solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% response.

  • Validation Logic: Ensures the detector response is directly proportional to the concentration across the intended testing range[3].

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels, prepared in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Validation Logic: Confirms that the sample preparation and chromatographic conditions do not result in analyte loss (e.g., via metal adsorption or incomplete dissolution)[3].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Prepare 6 independent sample preparations at the 100% concentration level. Analyze on Day 1 (Repeatability). Have a second analyst prepare 6 new samples on Day 2 using a different HPLC system and column lot (Intermediate Precision).

  • Acceptance Criteria: RSD for all 12 preparations ≤ 2.0%.

  • Validation Logic: Proves the method's ruggedness against normal, day-to-day laboratory variations[3].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ich.org. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using MaxPeak™ Premier Column Technology on an Arc™ HPLC System." waters.com. Available at:[Link]

  • ResearchGate. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." researchgate.net. Available at:[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." americanpharmaceuticalreview.com. Available at:[Link]

Sources

Comparative Spectroscopic Guide: Optimizing ¹H and ¹³C NMR Analysis of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid (CAS: 2828444-05-7) is a highly valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex chroman-containing therapeutics. However, researchers often encounter significant challenges during its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. Boronic acids are notoriously difficult to characterize due to their propensity to undergo reversible dehydration, forming cyclic trimeric anhydrides known as boroxines.

This guide provides an objective comparison of the spectroscopic performance of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in two distinct solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). By understanding the causality behind solvent-induced structural equilibria, researchers can prevent spectral artifacts and ensure rigorous analytical validation.

Expertise & Experience: The Causality of Solvent Effects

The choice of deuterated solvent fundamentally dictates the molecular state of the boronic acid during analysis.

In non-polar solvents like CDCl₃, the equilibrium heavily favors dehydration. The process is entropically driven; three molecules of boronic acid condense to form one rigid boroxine ring, releasing three molecules of water into the bulk solvent (1)[1]. This dynamic equilibrium between the monomer and the boroxine trimer on the NMR timescale results in severe line broadening, complex multiplet patterns, and the complete loss of the B-OH proton signals.

Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor and a coordinating solvent. The oxygen atom of DMSO coordinates with the empty p-orbital of the boron atom, while also forming hydrogen bonds with the hydroxyl groups (2)[2]. This dual stabilization effectively "locks" the compound in its monomeric state, preventing boroxine formation. Consequently, the NMR spectrum in DMSO-d₆ yields sharp, highly resolvable peaks, and the B-OH protons appear as a distinct broad singlet around 8.0 ppm.

Mandatory Visualization: Solvent-Dependent Equilibrium

G Sample Boronic Acid Sample (2-(Methoxycarbonyl)chroman-6-yl)boronic acid Solvent NMR Solvent Selection Sample->Solvent CDCl3 Non-Polar Solvent (CDCl3) Solvent->CDCl3 Non-polar DMSO Coordinating Solvent (DMSO-d6) Solvent->DMSO Polar/Protic Boroxine Dehydration & Trimerization (Boroxine Formation) CDCl3->Boroxine Monomer Hydrogen Bonding (Monomer Stabilization) DMSO->Monomer Broad Broad, Complex Spectrum (Loss of B-OH signal) Boroxine->Broad Sharp Sharp, Resolvable Spectrum (B-OH signal visible) Monomer->Sharp

Workflow showing the causal relationship between solvent selection and boroxine formation.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the quantitative differences in the ¹H and ¹³C NMR spectra of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid when analyzed in CDCl₃ versus DMSO-d₆. The data clearly demonstrates the superior resolution achieved in DMSO-d₆.

Table 1: ¹H NMR Spectral Comparison (400 MHz)

Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity (DMSO)Causality / Observation
B(OH)₂ Absent / Very Broad8.02Broad Singlet (2H)Visible in DMSO due to H-bonding; lost in CDCl₃ via boroxine formation (3)[3].
C5-H (Aromatic) 7.55 - 7.70 (m, broad)7.62d (J = 1.5 Hz, 1H)Sharp in DMSO; broadened in CDCl₃ due to oligomeric equilibrium.
C7-H (Aromatic) 7.55 - 7.70 (m, broad)7.65dd (J = 8.0, 1.5 Hz, 1H)Deshielded by the adjacent boronic acid group.
C8-H (Aromatic) 6.80 - 6.95 (m, broad)6.85d (J = 8.0 Hz, 1H)Ortho to the chroman oxygen, resulting in an upfield shift (4)[4].
C2-H (Chiral Center) 4.85 (m)4.92dd (J = 6.5, 3.5 Hz, 1H)Distinct splitting pattern visible in DMSO.
-OCH₃ (Ester) 3.78 (s)3.72s (3H)Unaffected by boroxine equilibrium.
C4-H₂ (Aliphatic) 2.75 - 2.90 (m)2.70 - 2.85m (2H)Chroman ring methylene.
C3-H₂ (Aliphatic) 2.15 - 2.30 (m)2.05 - 2.25m (2H)Chroman ring methylene.

Table 2: ¹³C NMR Spectral Comparison (100 MHz)

Carbon AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality / Observation
C=O (Ester) 171.2170.8Carbonyl carbon of the methoxycarbonyl group.
C8a (Aromatic) 156.5155.9Oxygen-bound aromatic carbon.
C5 (Aromatic) 135.2 (broad)134.8Sharp in DMSO.
C7 (Aromatic) 134.5 (broad)134.1Sharp in DMSO.
C6 (C-B bond) Not Observed126.5 (broad)Quadrupolar relaxation of Boron broadens this signal; only visible in highly stabilized monomeric states (DMSO)[2].
C4a (Aromatic) 122.1121.5Bridgehead carbon.
C8 (Aromatic) 116.8116.2Ortho to the ether oxygen.
C2 (Chiral Center) 73.573.1Deshielded by the adjacent oxygen and ester group.
-OCH₃ (Ester) 52.452.1Methoxy carbon.
C4 (Aliphatic) 24.123.8Benzylic position.
C3 (Aliphatic) 23.523.2Adjacent to the chiral center.

Trustworthiness: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates internal validation steps to guarantee that the acquired spectra accurately reflect the monomeric structure of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

Step-by-Step Methodology for High-Fidelity NMR Acquisition:

  • Sample Preparation & Dehydration Check:

    • Weigh exactly 10.0 mg of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid.

    • Validation Check: Ensure the sample is stored under argon at 4°C to prevent premature degradation or excessive atmospheric hydration.

  • Solvent Addition (The Critical Step):

    • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

    • Causality: Do not use CDCl₃ unless intentionally studying the boroxine trimer. If CDCl₃ must be used for solubility reasons, adding a drop of D₂O or utilizing Methanol-d₄ can force the hydrolysis of the boroxine back to the monomer, though this sacrifices the B-OH signal[3].

  • Homogenization:

    • Vortex the NMR tube for 30 seconds. Sonicate for 1 minute if particulates remain. The solution must be optically clear to prevent magnetic susceptibility broadening.

  • Instrument Calibration:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of DMSO-d₆.

    • Shim the magnet using the Z1-Z5 gradients until the TMS peak width at half-height (W1/2) is ≤ 1.0 Hz. Self-Validation: A broad TMS peak indicates poor shimming, which could be falsely attributed to boroxine formation.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire 512-1024 scans with a relaxation delay of 2.0 seconds. Expert Tip: The C6 carbon attached to the boron atom relaxes slowly and is broadened by the quadrupolar ¹¹B nucleus. A higher number of scans is mandatory to resolve this specific carbon[2].

  • Processing:

    • Apply a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase and baseline correct manually.

Conclusion

For the rigorous spectroscopic analysis of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, DMSO-d₆ vastly outperforms CDCl₃. By stabilizing the monomeric form through hydrogen bonding, DMSO-d₆ eliminates the entropic boroxine equilibrium, yielding sharp, quantifiable, and reproducible NMR data essential for pharmaceutical development.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." Heterocycles, CLOCKSS Archive. 1

  • BenchChem Technical Support. "Identifying and characterizing impurities in allenylboronic acid samples." BenchChem. 2

  • Reddit Chemistry Community. "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit.3

  • National Institutes of Health (NIH). "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives." PMC. 4

Sources

A Senior Scientist's Guide to Mass Spectrometry Analysis of Boronic Acids: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, boronic acids and their derivatives are indispensable tools in synthesis and serve as key pharmacophores in many new drug candidates. However, their unique chemical nature presents significant challenges for routine characterization by mass spectrometry (MS). This guide provides an in-depth comparison of analytical strategies, offering field-proven insights and detailed protocols to enable robust and reliable MS analysis of these versatile compounds.

The Core Challenge: The Instability of the Boronic Acid Moiety

The primary difficulty in the mass spectrometric analysis of boronic acids stems from their inherent tendency to undergo thermally-induced dehydration. This process does not simply result in the loss of water from a single molecule. Instead, three molecules of a boronic acid can condense, losing three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine .[1][2]

This trimerization process means that instead of observing the expected molecular ion, mass spectra are often complicated by a series of dehydration products and the high-mass boroxine, making it difficult to confirm the molecular weight of the actual compound of interest.[1][3] This is particularly problematic in high-throughput screening or when analyzing unknown products from a reaction mixture.[3][4]

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Cyclic Boroxine Trimer cluster_2 Water Byproduct 3R-B(OH)2 3 x R-B(OH)₂ boroxine R-B-O-B(R)-O-B(R)-O (Cyclic Boroxine) 3R-B(OH)2->boroxine Dehydration / Trimerization boroxine->3R-B(OH)2 Hydrolysis water 3 x H₂O

Caption: Equilibrium between boronic acid monomers and their cyclic boroxine trimer.

The natural isotopic distribution of boron, with its two stable isotopes ¹⁰B (~20%) and ¹¹B (~80%), provides a useful diagnostic signature in mass spectra.[5] However, this signature will be present on all boron-containing species, including the undesired boroxine, and does not in itself solve the trimerization problem.

Strategic Pathways for Analysis: A Head-to-Head Comparison

Two primary philosophies have emerged to successfully analyze boronic acids by mass spectrometry: direct analysis with optimized conditions and stabilization via derivatization . The choice of technique depends heavily on the analytical goal, whether it is quantitative purity assessment or high-throughput qualitative screening.

FeatureDirect Analysis (LC-ESI-MS)Derivatization-Based Analysis
Primary Application Quantitative analysis, impurity profiling, reaction monitoring.[6][7][8]Qualitative identification, high-throughput screening, structural confirmation of complex molecules (e.g., peptides).[1][9]
Core Principle Minimize in-source dehydration and trimerization by optimizing LC and MS source conditions.[6]Covalently modify the boronic acid into a stable boronate ester prior to or during analysis.[2]
Common Ionization Electrospray Ionization (ESI), often in negative mode.[7][8]Matrix-Assisted Laser Desorption/Ionization (MALDI), Electrospray Ionization (ESI).[1][10]
Sample Throughput Moderate; limited by LC run time (typically 1-7 minutes).[6][8]High (MALDI); sample spotting is rapid. Moderate for LC-based derivatization.
Key Advantage No extra sample preparation steps; directly analyzes the compound of interest.[6]Eliminates spectral complexity from dehydration/trimerization, leading to cleaner, more easily interpretable spectra.[2]
Key Challenge Susceptible to adduct formation and residual dehydration, requiring careful method development.[11]Requires an additional reaction step; potential for incomplete derivatization.

Deep Dive: Derivatization Strategies

Derivatization is the most robust and widely adopted method to circumvent the boroxine problem. By reacting the boronic acid with a molecule containing a 1,2- or 1,3-diol, a stable five- or six-membered cyclic boronate ester is formed. This tetrahedral ester is not susceptible to dehydration and trimerization, providing a clean and strong signal for the molecular ion.[2]

Analytical_Workflows cluster_LCMS Strategy 1: Pre-analysis Derivatization for LC-MS cluster_MALDI Strategy 2: In-Situ Derivatization for MALDI-MS A1 Boronic Acid Sample A2 Add Diol Reagent (e.g., MIDA) + Heat A1->A2 A3 Stable Boronate Ester A2->A3 A4 Inject into LC-ESI-MS/MS A3->A4 A5 Quantitative Data (Clean [M+H]⁺ or [M-H]⁻) A4->A5 B1 Boronic Acid Sample B2 Spot onto MALDI plate with Reactive Matrix (e.g., DHB) B1->B2 B3 In-Situ Formation of Ester on Plate B2->B3 B4 Analyze by MALDI-TOF-MS B3->B4 B5 Qualitative Data (Clean [M+Matrix]⁺) B4->B5

Caption: Comparative workflows for boronic acid MS analysis.

Comparison of Derivatization Approaches
  • Pre-analysis Derivatization for LC-MS: This approach involves a discrete chemical reaction step before the sample is injected into the mass spectrometer. Reagents like N-methyliminodiacetic acid (MIDA) are used to create stable esters that are amenable to reverse-phase liquid chromatography and electrospray ionization.[10] This is the gold standard for developing robust, validated quantitative methods for trace-level analysis of boronic acids, for instance, as potential mutagenic impurities in a final drug substance.[10]

  • In-Situ Derivatization for MALDI-MS: A highly efficient method for rapid screening, particularly for peptide-boronic acids, involves using a "reactive matrix."[1] The matrix 2,5-dihydroxybenzoic acid (DHB), commonly used in MALDI, contains a diol-like functionality. When mixed with the boronic acid sample directly on the MALDI target plate, it serves as both the derivatizing agent and the energy-absorbing matrix.[1][2] This eliminates the need for a separate reaction, providing high-quality spectra of the derivatized analyte with exceptional speed.[4]

Deep Dive: Direct Analysis by LC-ESI-MS

While derivatization is powerful, direct analysis without chemical modification is often desirable for its speed and simplicity in process chemistry monitoring. Recent advancements in UPLC and mass spectrometer source design have made this more feasible.

The key to success is careful optimization of the mobile phase and ESI source parameters to minimize in-source reactions.[6]

  • Mobile Phase: Using buffered mobile phases, such as 10 mM ammonium acetate, can help stabilize the boronic acid during chromatography and promote the formation of specific adducts, simplifying spectral interpretation.[6]

  • Ionization Mode: Electrospray ionization in the negative ion mode (ESI-) is often highly effective. The boronic acid can be deprotonated or form adducts like [M+HCOO]⁻ or [M+CH₃COO]⁻, which are often stable and provide a strong signal for quantification using Multiple Reaction Monitoring (MRM).[7][8]

  • Source Conditions: Lowering the source temperature and using gentler cone voltages can reduce the energy imparted to the molecules as they are desolvated, thereby decreasing the likelihood of dehydration.

Experimental Protocols

Protocol 1: Quantitative Analysis of an Aryl Boronic Acid by Derivatization-LC-ESI-MS/MS

This protocol is adapted from methodologies used for trace-level impurity analysis in pharmaceutical development.[10]

Objective: To quantify a non-nitrogen-containing aryl boronic acid in a drug substance matrix.

Methodology:

  • Derivatization:

    • Accurately weigh 1.0 mmol of the aryl boronic acid standard and 1.15 mmol of N-methyliminodiacetic acid (MIDA) into a 20 mL scintillation vial.

    • Add 5.0 mL of DMSO.

    • Heat the vial to 80-90 °C and stir for 1 hour to form the stable MIDA boronate ester.[10]

    • Allow the solution to cool. This is your stock solution. Prepare a calibration curve by serial dilution with a suitable solvent (e.g., DMSO or Acetonitrile/Water).

  • LC Conditions:

    • LC System: Agilent 1200 or equivalent.[10]

    • Column: Waters Acquity BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm.[10]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient to separate the derivatized analyte from the main drug substance peak (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.[10]

  • MS/MS Conditions:

    • Mass Spectrometer: Sciex 6500 Triple Quadrupole or equivalent.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimize for sensitivity).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Determine the precursor ion (the m/z of the derivatized MIDA ester) and a stable product ion by infusing a standard solution and performing a product ion scan.

    • Source Parameters: Optimize declustering potential, collision energy, and source temperature to maximize the signal for the chosen MRM transition.

Protocol 2: Rapid Analysis of a Peptide Boronic Acid by In-Situ Derivatization MALDI-MS

This protocol is based on the highly efficient reactive matrix method.[1][4]

Objective: To rapidly confirm the identity of a synthesized peptide boronic acid.

Methodology:

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the peptide boronic acid in 50:50 Acetonitrile/Water.

  • Matrix Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

  • MALDI Plate Spotting:

    • On a stainless steel MALDI target plate, place 0.5 µL of the peptide boronic acid solution.

    • Immediately add 0.5 µL of the DHB matrix solution on top of the sample spot.

    • Allow the spot to air dry completely (the "dried-droplet" method). The co-crystallization process facilitates the in-situ derivatization reaction.

  • MALDI-TOF MS Analysis:

    • Instrument: Bruker UltrafleXtreme TOF/TOF or equivalent.

    • Ionization Mode: Positive Ion Reflector mode.

    • Laser: Use a smartbeam-II laser, optimizing laser power to achieve good resolution and signal-to-noise without excessive fragmentation.

    • Data Acquisition: Acquire spectra across the expected mass range. The primary ion observed should correspond to the peptide-DHB ester adduct ([M+DHB-2H₂O+H]⁺).

    • MS/MS (Optional): If sequencing is required, perform a LIFT MS/MS experiment on the detected precursor ion. The fragmentation pattern will be similar to that of an underivatized peptide, allowing for sequence confirmation.[1]

Conclusion

The successful mass spectrometric analysis of boronic acids is a solved problem, but one that requires a deliberate choice of strategy tailored to the analytical objective. For quantitative, high-sensitivity applications in regulated environments, a pre-analysis derivatization followed by a validated LC-MS/MS method is the most trustworthy approach. For rapid, high-throughput qualitative analysis , such as screening synthetic libraries or confirming the identity of complex biomolecules, the in-situ derivatization with a reactive MALDI matrix like DHB is unparalleled in its efficiency and simplicity. By understanding the underlying chemistry of boroxine formation and selecting the appropriate analytical workflow, researchers can confidently and accurately characterize these critically important molecules.

References

  • Crumpton, J. B., Zhang, W., & Santos, W. L. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3548–3554. [Link]

  • Crumpton, J. B., Zhang, W., & Santos, W. L. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • De Pauw, E. (2014). Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications, 50(31), 4065-4067. [Link]

  • Crumpton, J. B., et al. (2016). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. figshare. [Link]

  • De Pauw, E., et al. (2014). Boronic acid chemistry in MALDI MS. RSC Publishing. [Link]

  • Fasulo, V., et al. (2014). Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications. [Link]

  • Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Journal of Mass Spectrometry, 56(3), e4709. [Link]

  • Haas, G. W., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Hübschmann, H. J., & Kappel, A. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(5), 553–558. [Link]

  • Regalado, E. L., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 239–245. [Link]

  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4645-4652. [Link]

  • Perera, S., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Unknown Author. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Request PDF. [Link]

  • Forsman, T. T., et al. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Iowa State University. [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

  • McCarthy, S., & G.G., C. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

Sources

Comparative Biological Activity of Chroman Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate privileged scaffolds to determine their viability for clinical development. The chroman (benzopyran) ring system—a ubiquitous structural motif found in natural tocopherols (Vitamin E) and numerous synthetic analogs—stands out due to its unique stereoelectronic properties. These properties make it a highly versatile pharmacophore, exhibiting potent antioxidant, anticancer, and antimicrobial activities .

This guide provides an objective, data-driven comparison of the biological performance of various synthetic chroman derivatives against standard therapeutics. It is designed to equip researchers with structure-activity relationship (SAR) insights and field-proven, self-validating experimental methodologies.

Mechanistic Overview: The Dual-Action Potential

Chroman derivatives are highly attractive for complex pathologies like oncology, where oxidative stress and dysregulated apoptosis intersect. They typically operate via a dual mechanism of action:

  • Antioxidant Activity: The oxygen-containing heterocyclic ring, particularly when substituted with hydroxyl or amine groups at the 6-position, acts as a potent electron or hydrogen atom donor. This neutralizes reactive oxygen species (ROS) and prevents lipid peroxidation .

  • Anticancer Activity: Many synthetic chromans (e.g., chroman amides, isatin-chroman hybrids) induce apoptosis in malignant cells by inhibiting the PI3K/Akt/mTOR survival pathway, subsequently triggering the intrinsic mitochondrial apoptotic cascade .

ApoptosisPathway Chroman Chroman Derivative (Pharmacophore) PI3K PI3K/Akt/mTOR Pathway (Inhibited) Chroman->PI3K Inhibits Bax Bax/Bcl-2 Ratio (Increased) PI3K->Bax Modulates CytoC Cytochrome c Release (Mitochondria) Bax->CytoC Permeabilizes Caspase Caspase 9/3 Activation (Executioner) CytoC->Caspase Triggers Apoptosis Cellular Apoptosis (Programmed Death) Caspase->Apoptosis Induces

Fig 1: Mechanistic signaling pathway of chroman derivative-induced apoptosis in malignant cells.

Quantitative Comparison of Biological Activities

To objectively evaluate the efficacy of novel chroman derivatives, we benchmark their half-maximal inhibitory concentrations (IC50/GI50) and radical scavenging percentages against established clinical standards.

Anticancer Efficacy

The table below compares the cytotoxicity of recent chroman derivatives against standard chemotherapeutics in the MCF-7 human breast cancer cell line .

Compound Class / Specific AnalogGI50 / IC50 (µM)Reference StandardStandard IC50 (µM)
Isatin-Chroman Hybrid (Compound 6i) 34.7Doxorubicin 0.05 - 0.5
Chroman Carboxamide (Compound 5k) 40.9Cisplatin 5.0 - 20.0
Chroman Carboxamide (Compound 5l) 41.1Paclitaxel 0.002 - 0.01
Antioxidant Efficacy

Antioxidant capacity is typically measured via DPPH and Hydrogen Peroxide radical scavenging assays .

Compound Class / Specific Analog% Inhibition (at 100 µg/mL)Mechanism of ActionBaseline Standard
Chroman Carboxamide (Compound 5e) 93.7% (DPPH)Hydrogen-atom transferTrolox
Chroman Carboxamide (Compound 5d) 83.2% (H₂O₂)Electron transferAscorbic Acid
Novel 4H-Chromene Derivatives >80.0% (DPPH)Radical quenchingAscorbic Acid

Scientific Insight: While standard chemotherapeutics like Doxorubicin exhibit orders of magnitude higher potency (lower IC50), their clinical utility is severely dose-limited by cardiotoxicity. Chroman derivatives offer a highly favorable therapeutic window; their intrinsic antioxidant properties protect healthy, non-malignant tissue from oxidative damage during treatment, reducing off-target side effects .

Validated Experimental Methodologies

A robust screening cascade requires self-validating protocols. Below are the standardized, step-by-step workflows for evaluating the dual activities of chroman derivatives.

Workflow Synthesis Compound Synthesis Culture MCF-7 Cell Culture Synthesis->Culture Treatment Chroman Treatment Culture->Treatment Assay MTT / DPPH Assays Treatment->Assay Analysis IC50 / GI50 Analysis Assay->Analysis

Fig 2: Standardized high-throughput screening workflow for evaluating chroman bioactivity.

Protocol A: Cytotoxicity Evaluation via MTT Assay

Causality & Logic: The MTT assay measures mitochondrial metabolic rate via NAD(P)H-dependent cellular oxidoreductase enzymes. We utilize this specific assay because the intrinsic apoptotic pathway targeted by chromans directly disrupts mitochondrial function .

  • Cell Seeding: Seed MCF-7 cells in 96-well microplates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Rationale: This specific density ensures cells remain in the logarithmic growth phase during the treatment window, maximizing their sensitivity to anti-proliferative agents.

  • Compound Treatment (24h post-seeding): Treat cells with chroman derivatives dissolved in DMSO (concentrations ranging from 1 to 100 µM). Self-Validation Check: You must include a vehicle control (maximum 0.1% DMSO final concentration) to confirm that observed cytotoxicity is strictly due to the chroman derivative and not solvent-induced osmotic stress. Include Doxorubicin as a positive control to validate assay sensitivity.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Dead cells do not.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: DPPH Radical Scavenging Assay

Causality & Logic: DPPH is a stable free radical that appears deep violet (λmax 517 nm). When a chroman derivative donates a hydrogen atom, DPPH is reduced to a yellow hydrazine, allowing for direct spectrophotometric quantification of the compound's antioxidant capacity .

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Protect the flask from light using aluminum foil.

  • Reaction Mixture: In a 96-well plate, combine 100 µL of the chroman derivative solution (at varying concentrations, e.g., 10-100 µg/mL) with 100 µL of the DPPH solution. Self-Validation Check: Include a blank (methanol only) to calibrate the spectrophotometer, and a standard control (Trolox or Ascorbic Acid) to benchmark the relative scavenging power.

  • Incubation: Incubate the mixture in the dark at room temperature for exactly 30 minutes. Rationale: Ambient light exposure degrades the DPPH radical, leading to false-positive scavenging baseline shifts.

  • Quantification: Measure absorbance at 517 nm. Calculate percentage inhibition using the formula: % Inhibition =[(A_control - A_sample) / A_control] × 100

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman derivatives is highly tunable. Substitutions at the 2nd and 6th positions of the chroman ring significantly dictate efficacy. For instance, incorporating a pyridyl ring or halogen atoms (such as chlorine or fluorine) at the 6-position enhances the molecule's lipophilicity. This structural modification directly improves cellular membrane permeability and target binding affinity within the hydrophobic pockets of kinase enzymes (like ATR or PI3K) . As drug development progresses, optimizing the chroman scaffold offers a highly promising pathway for designing targeted, dual-action therapies with minimized off-target toxicity.

References

  • Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. Source: Connect Journals. URL: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Source: PubMed Central (PMC). URL: [Link]

  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Source: Biointerface Research in Applied Chemistry. URL: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Source: MDPI. URL: [Link]

benchmarking the reactivity of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Reactivity of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid in Palladium-Catalyzed Cross-Couplings

As a Senior Application Scientist, I frequently encounter drug discovery programs that require the incorporation of complex, functionalized heterocycles. (2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a highly valuable building block in this regard, offering both a rigid, electron-rich chroman core and a versatile ester handle for downstream functionalization. However, this dual nature presents a classic synthetic paradox: the very electronic properties that accelerate its desired reactivity also make it highly susceptible to degradation.

This guide provides an objective, data-driven benchmark of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid against standard alternatives, detailing the mechanistic causality behind its behavior and providing a self-validating protocol for its successful utilization.

Mechanistic Causality: The Electronic and Steric Paradox

To successfully deploy (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, one must understand the competing kinetic pathways at play during a Suzuki-Miyaura cross-coupling.

The Chroman Effect (Accelerated Transmetalation vs. Protodeboronation) The chroman core places an electron-donating oxygen atom para to the boronic acid moiety at the 6-position. This high electron density significantly increases the nucleophilicity of the ipso-carbon bound to boron. Consequently, the transfer of the organic fragment from boron to the palladium(II) intermediate (transmetalation) occurs at an accelerated rate compared to electron-neutral baseline compounds like phenylboronic acid[1][2].

However, this thermodynamic driving force is a double-edged sword. The same electron-rich nature stabilizes the transition state for C-B bond cleavage, making the molecule highly prone to protodeboronation —a base-catalyzed degradation pathway where the boronic acid is converted into the corresponding des-boro chroman[3].

The Ester Effect (Base Sensitivity) While the standard solution to combat protodeboronation is to increase the rate of the cross-coupling cycle by raising the temperature or using stronger bases (like NaOH or KOH) to facilitate the formation of the active boronate species, the presence of the 2-methoxycarbonyl group prohibits this. Strong bases or extended heating in aqueous media will rapidly hydrolyze the methyl ester into a carboxylic acid, destroying the target molecule's structural integrity and complicating purification.

Caption: Catalytic cycle highlighting accelerated transmetalation and competing degradation pathways.

Quantitative Benchmarking Data

To objectively evaluate the performance of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid, we benchmark it against two reference compounds:

  • Phenylboronic acid : The electron-neutral, highly stable baseline[4].

  • Chroman-6-ylboronic acid : Isolates the electronic effect of the chroman core without the base-sensitive ester[5].

The data below reflects standardized benchmarking conditions coupling with 4-bromoanisole.

Boronic Acid Coupling PartnerRelative Transmetalation Rate*Protodeboronation t1/2​ (pH 10, 70°C)Ester Hydrolysis RiskOptimized Suzuki Yield
Phenylboronic acid 1.0 (Baseline)> 1 weekNone> 95%
Chroman-6-ylboronic acid ~5.5x faster~2.0 hoursNone88%
(2-(Methoxycarbonyl)chroman-6-yl)boronic acid ~4.8x faster~2.5 hoursHigh 82%

*Rates normalized to phenylboronic acid based on competitive kinetic sampling.

Analysis of Results: The methoxycarbonyl derivative exhibits a transmetalation rate nearly 5 times faster than phenylboronic acid, confirming the strong electron-donating effect of the chroman oxygen[2]. However, its protodeboronation half-life is dangerously short under standard basic conditions. The slight reduction in transmetalation rate compared to the unsubstituted chroman-6-ylboronic acid is due to the mild inductive electron-withdrawing effect of the ester group across the ring system.

Experimental Methodology: A Self-Validating Protocol

To achieve the 82% yield noted in the benchmark, the protocol must thread the needle between activating the boronic acid and preserving the ester.

Scientific Rationale for Reagent Selection:

  • Base (K3PO4): We replace traditional Na2CO3 or NaOH with anhydrous Potassium Phosphate (K3PO4). It is sufficiently basic to form the reactive boronate complex required for transmetalation but mild enough to suppress ester saponification.

  • Catalyst (Pd(dppf)Cl2): A highly active, bidentate phosphine-ligated palladium catalyst prevents catalyst deactivation and accelerates reductive elimination, allowing the reaction to proceed at a lower temperature (65°C) to outcompete protodeboronation.

  • Solvent (Dioxane/H2O 4:1): A controlled amount of water is necessary to solubilize the base and facilitate boronate formation, but excess water accelerates both protodeboronation and ester hydrolysis.

Caption: Step-by-step experimental workflow for benchmarking boronic acid reactivity.

Step-by-Step Optimized Suzuki-Miyaura Protocol

This protocol incorporates an internal standard (biphenyl) to create a self-validating system, allowing researchers to accurately quantify mass balance and identify the exact percentage of protodeboronated side-product via GC-FID.

  • Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (2-(Methoxycarbonyl)chroman-6-yl)boronic acid (1.5 equiv, 0.75 mmol), the aryl halide (1.0 equiv, 0.50 mmol), and biphenyl (0.50 mmol, internal standard for GC yield validation).

  • Catalyst and Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and finely ground, anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing homocoupling of the boronic acid.

  • Solvent Introduction: Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water. (Degassing via sparging with Argon for 30 minutes prior to use is critical).

  • Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 65°C. Do not exceed 65°C, as higher temperatures exponentially increase the rate of ester hydrolysis.

  • Kinetic Monitoring: Stir vigorously for 4 hours. At 1-hour intervals, withdraw a 50 µL aliquot via microsyringe, dilute with 1 mL of ethyl acetate, filter through a short pad of silica, and analyze via GC-FID/GC-MS to monitor the ratio of product formation vs. protodeboronation (des-boro chroman mass = 192.2 g/mol ).

  • Workup: Once the aryl halide is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018. Available at:[Link]

  • Lloyd-Jones, G. C., et al. "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation." Journal of the American Chemical Society, 2016. Available at:[Link]

  • RSC Advances. "Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids." Royal Society of Chemistry, 2025. Available at:[Link]

  • Thomas, A. A. "PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED: THE MISSING LINK." University of Illinois IDEALS Repository, 2017. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-(Methoxycarbonyl)chroman-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous system of causal relationships. Understanding why a chemical behaves the way it does dictates how we protect ourselves.

(2-(Methoxycarbonyl)chroman-6-yl)boronic acid is a highly specialized building block, pivotal in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) for complex Active Pharmaceutical Ingredient (API) synthesis. However, the exact structural features that make it chemically valuable also dictate its occupational hazards. This guide provides a self-validating, step-by-step operational framework for handling, decontaminating, and disposing of this specific reagent.

The Causality of Hazards: A Structural Risk Assessment

Before donning Personal Protective Equipment (PPE), we must understand the molecular logic driving the risk[1]. The hazards of (2-(Methoxycarbonyl)chroman-6-yl)boronic acid stem from three distinct properties:

  • The Boronic Acid Moiety (Electrophilicity): Boronic acids act as Lewis acids. Upon contact with physiological nucleophiles—such as moisture in the eyes, mucous membranes, or respiratory tract—they can cause acute localized irritation.

  • The Chroman and Ester Framework (Lipophilicity): Unlike simple, highly polar boronic acids, the methoxycarbonyl and chroman rings significantly enhance the molecule's lipophilicity. This increases the potential for dermal penetration through the lipid-rich stratum corneum.

  • Physical State (Aerosolization): Supplied as a fine, dry powder, this compound is highly prone to static charge buildup. Transfer operations can easily generate invisible micro-dust, presenting a severe inhalation risk.

HazardCausality Chemical (2-(Methoxycarbonyl)chroman-6-yl) boronic acid Boronic Boronic Acid Moiety (Electrophilic) Chemical->Boronic Chroman Chroman & Ester Moieties (Lipophilic) Chemical->Chroman Powder Physical State (Fine Powder) Chemical->Powder Irritation Tissue Irritation (Skin/Eyes/Respiratory) Boronic->Irritation Penetration Enhanced Dermal Penetration Chroman->Penetration Inhalation Aerosolization & Inhalation Risk Powder->Inhalation Control1 pH 10 Buffer Decon (Forms Soluble Boronate) Irritation->Control1 Control2 Double Nitrile Gloves (Chemical Barrier) Penetration->Control2 Control3 Fume Hood & Anti-Static (Dust Control) Inhalation->Control3

Figure 1: Causality matrix mapping chemical properties to hazards and safety controls.

Quantitative Personal Protective Equipment (PPE) Matrix

The American Chemical Society stresses the importance of understanding the limitations of PPE and utilizing engineering controls as the primary defense[2]. Because no single glove material provides universal protection, selection must be based on the chemical's specific lipophilicity and reactivity[1].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Gloves (Double-gloved)Thickness ≥ 0.11 mm (Inner); ≥ 0.30 mm (Outer)Nitrile provides a robust barrier against lipophilic organic frameworks. Double-gloving ensures integrity if the outer layer is compromised.
Eye Protection Chemical Safety GogglesANSI Z87.1 Compliant (Indirect Venting)Protects against micro-particulate dust during weighing and liquid splashes during organic solvation.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexPrevents dermal exposure and mitigates fire risk, as boronic acids are frequently handled alongside highly flammable solvents (e.g., THF, Toluene).
Respiratory N95 or P100 RespiratorNIOSH ApprovedRequired only if handling powders outside a fume hood (strictly discouraged). Protects against airborne boronic acid dust.
Engineering Control Chemical Fume HoodFace Velocity: 80 - 100 fpmCaptures and exhausts aerosolized particles and solvent vapors, maintaining operator exposure strictly below permissible limits[3].

Operational Workflow: Self-Validating Handling Protocol

A safety protocol is only effective if it includes built-in verification steps. Follow this step-by-step methodology for routine handling:

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the digital monitor displays a face velocity between 80 and 100 feet per minute (fpm).

  • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. It should be gently and consistently pulled inward. If it flutters erratically or hangs straight down, the hood is compromised. Do not proceed[3].

Step 2: PPE Integrity Check

  • Action: Don your lab coat and safety goggles. Retrieve two pairs of nitrile gloves.

  • Self-Validation: Before donning, trap air in the outer gloves and roll the cuff to inflate the fingers. Inspect for micro-punctures. If intact, don the inner gloves (0.11 mm) followed by the outer gloves (0.30 mm).

Step 3: Static Mitigation and Weighing

  • Action: Discharge your own static electricity by touching a grounded metal surface. Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Action: Use a PTFE-coated or grounded stainless steel spatula to transfer the (2-(Methoxycarbonyl)chroman-6-yl)boronic acid. This prevents the fine powder from repelling off the spatula and aerosolizing.

Step 4: Solvation and Transfer

  • Action: Immediately transfer the weighed solid into the reaction vessel. If preparing a stock solution, add the organic solvent (e.g., 1,4-dioxane or THF) slowly down the side of the vessel while stirring to minimize dust kick-up. Seal the vessel before removing it from the hood.

Spill Management and Decontamination Protocol

Boronic acids require specific chemical neutralization strategies. Because they form soluble boronate salts at high pH, basic buffers are highly effective for decontamination[4].

Step 1: Containment and Assessment

  • If a dry powder spill occurs inside the hood, do not sweep it dry . Sweeping aerosolizes the powder.

  • Gently cover the spilled powder with absorbent bench paper dampened with deionized water to trap the particulates.

Step 2: Chemical Neutralization

  • Apply a pH 10 buffer solution to the dampened bench paper and the surrounding spill zone. The high pH converts the boronic acid into a highly water-soluble boronate anion.

  • Follow this with a secondary wipe using a freshly prepared 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach helps degrade the organic chroman framework, neutralizing residual reactive species[4].

Step 3: Mechanical Removal and Final Rinse

  • Using a disposable plastic scoop (avoid reactive metals), collect the absorbed material and place it into a heavy-duty, sealable hazardous waste bag.

  • Rinse the fume hood surface with copious amounts of water, wipe dry, and dispose of all wipes in the solid hazardous waste container.

Waste Segregation and Disposal Plan

Due to the lack of specific municipal regulatory guidelines for complex boronic acids, this compound and its derivatives must be treated as hazardous chemical waste[5].

Step 1: Liquid Waste Segregation

  • Collect all reaction filtrates, aqueous washes, and organic solvent mixtures containing the boronic acid in a chemically compatible, High-Density Polyethylene (HDPE) container[5].

  • Critical Rule: Never mix boronic acid waste with strong acids or heavy metal waste streams, as this can trigger exothermic degradation[4].

Step 2: Solid Waste Containerization

  • Place all contaminated gloves, empty reagent bottles, weighing boats, and spill cleanup materials into a designated solid hazardous waste drum lined with a 6-mil polyethylene bag.

Step 3: Labeling and Storage

  • Label all containers explicitly: "Hazardous Waste - Boronic Acid Derivative / Organic Solvents". Include the full chemical name and check the "Irritant" and "Combustible" (if mixed with organics) hazard boxes[5].

  • Store sealed waste containers in a secondary containment tray until collected by your institution's Environmental Health and Safety (EHS) department.

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Validation PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Weighing 3. Anti-Static Weighing (Inside Fume Hood) PPE->Weighing Reaction 4. Solvation & Reaction Setup Weighing->Reaction Spill Spill Occurred? Reaction->Spill SpillManage Spill Management (pH 10 Buffer + 10% Bleach) Spill->SpillManage Yes Decon 5. Surface Decontamination (Wipe Down) Spill->Decon No Waste 6. Waste Segregation (HDPE Containers) SpillManage->Waste Decon->Waste

Figure 2: Operational and spill management workflow for handling boronic acid derivatives.

References

  • Source: National Institutes of Health (nih.gov)
  • Proper Disposal of (2-Cyano-3-methoxyphenyl)
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide Source: BenchChem URL
  • Source: American Chemical Society (acs.org)
  • 1910.

Sources

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